molecular formula C17H33N3O2 B15546071 17-Azidoheptadecanoic acid

17-Azidoheptadecanoic acid

Cat. No.: B15546071
M. Wt: 311.5 g/mol
InChI Key: SFAZATFDYDNQPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-Azidoheptadecanoic acid is a useful research compound. Its molecular formula is C17H33N3O2 and its molecular weight is 311.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H33N3O2

Molecular Weight

311.5 g/mol

IUPAC Name

17-azidoheptadecanoic acid

InChI

InChI=1S/C17H33N3O2/c18-20-19-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(21)22/h1-16H2,(H,21,22)

InChI Key

SFAZATFDYDNQPI-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling the Proteome's Lipid Modifications: A Technical Guide to Azido Fatty Acids for Protein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein fatty acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs protein trafficking, localization, stability, and activity. Dysregulation of these modifications is implicated in numerous diseases, including cancer and neurodegenerative disorders. The study of protein acylation has been revolutionized by the development of bioorthogonal chemical reporters, particularly azido (B1232118) fatty acids. These tools, in conjunction with click chemistry, provide a powerful, non-radioactive method for the detection, visualization, and proteomic analysis of fatty-acylated proteins in their native cellular environment. This guide provides an in-depth overview of the discovery and application of azido fatty acids for protein analysis, complete with detailed experimental protocols and data interpretation.

The Core Principle: Metabolic Labeling and Bioorthogonal Chemistry

The use of azido fatty acids for protein analysis is a two-step process that leverages the cell's natural metabolic pathways and highly specific chemical reactions.

  • Metabolic Incorporation: Azido fatty acid analogs, which closely mimic their natural counterparts, are introduced to cells in culture. The cellular machinery recognizes these analogs and incorporates them into proteins through the enzymatic processes of N-myristoylation, S-palmitoylation, and other forms of fatty acylation. This results in a pool of proteins tagged with a bioorthogonal azide (B81097) group.

  • Bioorthogonal Ligation ("Click Chemistry"): Following metabolic labeling, cells are lysed, and the proteome is harvested. The azide-tagged proteins are then detected by reacting them with a probe containing a complementary bioorthogonal handle, typically an alkyne. This reaction, known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," forms a stable triazole linkage. The alkyne probe can be conjugated to a reporter molecule, such as a fluorophore for in-gel visualization or biotin (B1667282) for affinity purification and mass spectrometry-based proteomic analysis.

Data Presentation: Quantitative Insights into Protein Acylation

The application of azido fatty acids coupled with quantitative proteomics, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), allows for the precise measurement of changes in protein acylation across different cellular states.[1]

Table 1: SILAC-based Quantitative Proteomic Analysis of S-palmitoylation Dynamics

ProteinGeneSILAC Ratio (Heavy/Light)Description
LCKLCK> 4.0Tyrosine-protein kinase involved in T-cell signaling.
LATLAT> 4.0Linker for activation of T-cells.
FynFYN> 4.0Tyrosine-protein kinase of the Src family.
CalnexinCANX~ 1.0Endoplasmic reticulum chaperone (stable control).

This table represents example data demonstrating increased S-palmitoylation of key signaling proteins upon T-cell activation. The SILAC ratios indicate the relative abundance of the acylated protein in the activated (heavy-labeled) versus resting (light-labeled) state.

Table 2: Comparison of Azide vs. Alkyne Reporters for Labeling Efficiency

ReporterTarget ProteinRelative Signal IntensityBackground LabelingReference
ω-alkynyl-palmitateH-Ras+++++Low[2]
ω-azido-tetradecanoateH-Ras+++Moderate[2]
ω-alkynyl-myristateMyristoylated proteins++++Low[2]

This table summarizes the general observation that alkyne-based fatty acid reporters often provide a higher signal-to-noise ratio compared to their azido counterparts in click chemistry applications for protein acylation studies.[2]

Experimental Protocols

Protocol 1: Synthesis of 12-Azidododecanoic Acid

Materials:

  • 12-bromododecanoic acid

  • Sodium azide (NaN₃)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Round-bottom flask, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 12-bromododecanoic acid (1.0 equivalent) in anhydrous DMF.

  • Addition of Sodium Azide: Add sodium azide (1.5 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to 60-70°C and stir for 12-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 12-azidododecanoic acid.[3]

Protocol 2: Metabolic Labeling of Cultured Cells

Materials:

  • HEK293T or Jurkat cells

  • DMEM or RPMI-1640 culture medium

  • Fetal Bovine Serum (FBS)

  • Dextran-charcoal coated FBS (DCC-FBS)

  • Phosphate Buffered Saline (PBS)

  • Azido fatty acid (e.g., 12-azidododecanoic acid) stock solution in DMSO

  • Fatty acid-free Bovine Serum Albumin (BSA)

Procedure for HEK293T Cells:

  • Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS.

  • Starvation (Optional but Recommended): To enhance labeling, replace the growth medium with DMEM containing 5% DCC-FBS for 45-60 minutes prior to labeling.[4]

  • Labeling: Add the azido fatty acid to the culture medium to a final concentration of 10-50 µM. For improved solubility and reduced toxicity, the fatty acid can be pre-complexed with fatty acid-free BSA.[4]

  • Incubation: Incubate the cells for 4-18 hours at 37°C in a 5% CO₂ incubator.

  • Harvesting: Wash the cells twice with cold PBS and harvest by scraping or trypsinization.

Procedure for Jurkat Cells:

  • Cell Culture: Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS.

  • Labeling: Add the azido fatty acid directly to the culture medium to a final concentration of 25-50 µM.

  • Incubation: Incubate for 12-18 hours at 37°C in a 5% CO₂ incubator.

  • Harvesting: Pellet the cells by centrifugation, wash twice with cold PBS, and proceed to cell lysis.

Protocol 3: Cell Lysis and Protein Quantification

Materials:

  • Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • Protease inhibitor cocktail

  • Benzonase nuclease

  • BCA protein assay kit

Procedure:

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer supplemented with protease inhibitor cocktail and benzonase.

  • Incubation: Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

Protocol 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Protein lysate (1-5 mg/mL)

  • PBS

  • Alkyne-biotin or alkyne-fluorophore probe (10 mM stock in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water, freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (2 mM stock in DMSO/t-butanol)

  • Copper(II) sulfate (CuSO₄) (50 mM stock in water)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine 50 µg of protein lysate with PBS to a final volume of 90 µL.

  • Add Reagents: Add the following reagents in order, vortexing after each addition:

    • 1 µL of alkyne-probe (final concentration ~100 µM)

    • 2 µL of TCEP (final concentration 1 mM)

    • 5 µL of TBTA (final concentration 100 µM)

    • 2 µL of CuSO₄ (final concentration 1 mM)

  • Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Protein Precipitation (for downstream analysis): Precipitate the protein by adding 4 volumes of ice-cold acetone, incubate at -20°C for 30 minutes, and centrifuge at 14,000 x g for 10 minutes. Wash the pellet with cold methanol.

Protocol 5: Enrichment of Biotinylated Proteins

Materials:

  • Biotinylated protein lysate

  • Streptavidin-agarose or magnetic beads

  • Wash buffer (e.g., PBS with 0.1% SDS)

  • Elution buffer (e.g., SDS-PAGE sample buffer containing biotin)

Procedure:

  • Binding: Incubate the biotinylated protein lysate with streptavidin beads for 1-2 hours at room temperature with gentle rotation.

  • Washing: Pellet the beads and wash them extensively with wash buffer to remove non-specifically bound proteins. Perform at least three washes.

  • Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. For mass spectrometry, elution can be performed by on-bead digestion with trypsin.

Protocol 6: Sample Preparation for Mass Spectrometry

Procedure:

  • On-Bead Digestion:

    • Wash the streptavidin beads with the enriched proteins with ammonium (B1175870) bicarbonate buffer.

    • Resuspend the beads in a solution containing a denaturant (e.g., urea) and a reducing agent (e.g., DTT). Incubate to reduce disulfide bonds.

    • Alkylate cysteine residues with iodoacetamide.

    • Add trypsin and incubate overnight at 37°C to digest the proteins.

  • Peptide Cleanup: Collect the supernatant containing the digested peptides and desalt using a C18 StageTip or similar desalting column.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Cellular Uptake and Metabolism cluster_1 Sample Preparation and Analysis Azido Fatty Acid Azido Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Azido-Acyl-CoA Azido-Acyl-CoA Protein Acyltransferase Protein Acyltransferase Protein Protein Azide-Labeled Protein Azide-Labeled Protein Cell Lysis Cell Lysis Click Chemistry Click Chemistry Alkyne-Biotin Alkyne-Biotin Streptavidin Enrichment Streptavidin Enrichment Mass Spectrometry Mass Spectrometry

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Ligand Binding DHHC20 DHHC20 EGFR->DHHC20 Substrate Palmitoylated EGFR Palmitoylated EGFR DHHC20->Palmitoylated EGFR Palmitoylation Grb2 Grb2 Palmitoylated EGFR->Grb2 Decreased Association p85 (PI3K) p85 (PI3K) Palmitoylated EGFR->p85 (PI3K) Increased Association MAPK Pathway MAPK Pathway Grb2->MAPK Pathway PI3K/Akt Pathway PI3K/Akt Pathway p85 (PI3K)->PI3K/Akt Pathway

Ras_Signaling Inactive Ras-GDP Inactive Ras-GDP Golgi Golgi Inactive Ras-GDP->Golgi DHHC9/Golga7 DHHC9/Golga7 Golgi->DHHC9/Golga7 Localization Palmitoylated Ras Palmitoylated Ras DHHC9/Golga7->Palmitoylated Ras Palmitoylation Plasma Membrane Plasma Membrane Palmitoylated Ras->Plasma Membrane Trafficking Active Ras-GTP Active Ras-GTP Plasma Membrane->Active Ras-GTP Activation Downstream Effectors (e.g., Raf) Downstream Effectors (e.g., Raf) Active Ras-GTP->Downstream Effectors (e.g., Raf) APTs APTs Active Ras-GTP->APTs Depalmitoylation Acyl Protein Thioesterases (APTs) Acyl Protein Thioesterases (APTs) APTs->Inactive Ras-GDP

Wnt_Signaling Wnt Precursor Wnt Precursor ER ER Wnt Precursor->ER Porcupine (PORCN) Porcupine (PORCN) ER->Porcupine (PORCN) Localization Palmitoylated Wnt Palmitoylated Wnt Porcupine (PORCN)->Palmitoylated Wnt O-Palmitoylation Secretion Secretion Palmitoylated Wnt->Secretion Frizzled Receptor Frizzled Receptor Secretion->Frizzled Receptor Binding LRP5/6 LRP5/6 Frizzled Receptor->LRP5/6 Co-receptor binding Dishevelled Dishevelled Frizzled Receptor->Dishevelled Activation β-catenin Pathway β-catenin Pathway Dishevelled->β-catenin Pathway

Conclusion

The discovery and application of azido fatty acids have provided researchers with an invaluable toolkit to explore the dynamic landscape of protein fatty acylation. This technical guide offers a comprehensive overview of the core methodologies, from the synthesis of these chemical reporters to their application in sophisticated proteomic workflows. By enabling the specific and sensitive detection of acylated proteins, this technology continues to shed light on the crucial roles of lipid modifications in cellular signaling and disease, paving the way for the development of novel therapeutic strategies.

References

The Core Mechanism of 17-Azidoheptadecanoic Acid: A Technical Guide to a Chemical Reporter for Protein Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Azidoheptadecanoic acid (17-AHA) is a synthetic, modified fatty acid that serves as a powerful chemical reporter for the study of protein acylation, a crucial post-translational modification (PTM). As an analog of heptadecanoic acid (C17:0), a naturally occurring saturated fatty acid, 17-AHA is recognized and processed by cellular metabolic pathways. Its key feature is a terminal azide (B81097) (-N₃) group, a bioorthogonal handle that is chemically inert within the cellular environment but can be selectively targeted for covalent modification. This allows for the precise detection, visualization, and enrichment of proteins that have been acylated with this probe, providing invaluable insights into the dynamics of protein lipidation in health and disease.[1][2]

Core Mechanism of Action

The utility of this compound is centered on a two-stage "tag-and-modify" mechanism: metabolic incorporation followed by bioorthogonal ligation.

  • Cellular Uptake and Metabolic Activation: 17-AHA is cell-permeable and, once inside the cell, is treated like its natural counterpart. It is activated by cellular acyl-CoA synthetases (ACS) to form its corresponding Coenzyme A (CoA) thioester, 17-azidoheptadecanoyl-CoA.[3][4] This activated form is the direct substrate for enzymes that mediate protein acylation.

  • Enzymatic Incorporation onto Target Proteins: The 17-azidoheptadecanoyl-CoA is utilized by a family of enzymes known as protein acyltransferases (PATs). For S-acylation (commonly referred to as S-palmitoylation), these are the zinc-finger DHHC-domain containing (zDHHC) enzymes.[3][5] These enzymes catalyze the transfer of the azido-fatty acid from the CoA donor to the thiol group of specific cysteine residues on substrate proteins, forming a stable thioester bond.[6] This process effectively "tags" a subset of cellular proteins with an azide group.

  • Bioorthogonal Detection via Click Chemistry: The azide tag does not interfere with cellular processes. Following a desired labeling period, cells are lysed, and the proteome is harvested. The azide-tagged proteins are then detected by reacting the lysate with a reporter molecule containing a terminal alkyne group (e.g., alkyne-biotin for affinity purification or alkyne-fluorophore for in-gel visualization). This reaction, a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," is highly specific and efficient, forming a stable triazole linkage.[7][8] This covalent ligation enables the selective analysis of the acylated proteins.

Signaling Pathway and Metabolic Incorporation

The following diagram illustrates the pathway of 17-AHA from cellular uptake to its incorporation onto a target protein.

Metabolic_Pathway Metabolic Incorporation Pathway of 17-AHA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) 17_AHA_ext This compound (17-AHA) 17_AHA_int 17-AHA 17_AHA_ext->17_AHA_int Uptake Acyl_CoA_Synthetase Acyl-CoA Synthetase (ACS) 17_AHA_int->Acyl_CoA_Synthetase 17_AHA_CoA 17-Azidoheptadecanoyl-CoA Acyl_CoA_Synthetase->17_AHA_CoA Activation (ATP, CoA-SH) zDHHC_enzyme zDHHC Acyltransferase 17_AHA_CoA->zDHHC_enzyme Substrate Acylated_Protein Azide-Tagged Protein zDHHC_enzyme->Acylated_Protein Acylation Substrate_Protein Substrate Protein (with Cys residue) Substrate_Protein->zDHHC_enzyme Experimental_Workflow General Experimental Workflow for 17-AHA Proteomics cluster_cell_culture 1. Metabolic Labeling cluster_biochemistry 2. Lysis & Click Reaction cluster_purification 3. Enrichment cluster_ms 4. Mass Spectrometry A Culture cells to desired confluency B Incubate with 17-AHA (e.g., 25-100 µM for 4-16h) A->B C Wash and harvest cells B->C D Lyse cells (e.g., 1% SDS buffer) C->D E Perform CuAAC 'Click' Reaction with Alkyne-Biotin D->E F Precipitate protein to remove excess reagents E->F G Resuspend and bind to Streptavidin beads F->G H Wash beads to remove non-biotinylated proteins G->H I On-bead or in-solution tryptic digest H->I J LC-MS/MS Analysis I->J K Data Analysis: Protein ID & Quantification J->K Click_Reaction Logical Diagram of the CuAAC Reaction cluster_reaction Reactant1 Substrate Protein Cys-S-CO-(CH₂)₁₅-CH₂-N₃ Catalyst Catalyst System Reactant1->Catalyst Reactant2 Alkyne Reporter HC≡C-R R = Biotin or Fluorophore Reactant2->Catalyst Product Covalently Labeled Protein Stable Triazole Linkage Catalyst->Product [3+2] Cycloaddition Catalyst_details Cu(I) generated from CuSO₄ + TCEP Stabilized by TBTA Ligand

References

An In-depth Technical Guide to Azido Fatty Acids in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Azido (B1232118) Fatty Acids: A Bioorthogonal Tool for Proteomics

Protein fatty acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs protein trafficking, localization, stability, and activity.[1] Dysregulation of these processes is implicated in numerous diseases, making the study of fatty-acylated proteins, or the "acyl-proteome," a key area of research. Traditional methods for studying protein acylation, such as radioactive labeling, present significant safety and disposal challenges. The advent of bioorthogonal chemistry has introduced a powerful and non-radioactive alternative: azido fatty acids.

Azido fatty acids are synthetic analogs of natural fatty acids that possess a terminal azide (B81097) group (–N₃). This small, bio-inert chemical handle allows for their metabolic incorporation into proteins by the cell's own enzymatic machinery.[2] Once incorporated, the azide group can be specifically and efficiently ligated to a reporter tag, such as biotin (B1667282) or a fluorophore, via a "click chemistry" reaction. This two-step approach enables the detection, enrichment, and identification of fatty-acylated proteins with high sensitivity and specificity.[1][3] While both azido and alkynyl-modified fatty acids are used, alkynyl probes are often preferred due to potentially lower background signals in some applications.[4]

This technical guide provides a comprehensive overview of the use of azido fatty acids in proteomics, including detailed experimental protocols, quantitative data from key studies, and visualizations of relevant signaling pathways and experimental workflows.

Core Concepts and Experimental Workflow

The utilization of azido fatty acids in proteomics follows a general workflow, as depicted below. This process begins with the introduction of the azido fatty acid analog into the cellular system, followed by a series of biochemical reactions to isolate and identify the proteins of interest.

experimental_workflow cluster_cell Cellular Environment cluster_lysate Cell Lysate cluster_purification Purification & Analysis Metabolic_Labeling 1. Metabolic Labeling (Azido Fatty Acid Incorporation) Lysis 2. Cell Lysis Metabolic_Labeling->Lysis Click_Chemistry 3. Click Chemistry (Biotinylation) Lysis->Click_Chemistry Enrichment 4. Streptavidin Enrichment Click_Chemistry->Enrichment MS_Analysis 5. Mass Spectrometry Enrichment->MS_Analysis Src_pathway RTK Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) Src_inactive Inactive c-Src (Myristoylated, Phosphorylated Tyr527) RTK->Src_inactive Activation Signal Src_active Active c-Src (Dephosphorylated Tyr527, Phosphorylated Tyr416) Src_inactive->Src_active Dephosphorylation of Tyr527 Downstream Downstream Signaling (Cell Proliferation, Migration) Src_active->Downstream Phosphorylation of substrates Ras_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Grb2_SOS Grb2/SOS Receptor->Grb2_SOS Ras_GDP Ras-GDP (inactive) (Palmitoylated) Grb2_SOS->Ras_GDP GEF activity Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP Raf_MEK_ERK Raf-MEK-ERK Pathway Ras_GTP->Raf_MEK_ERK PI3K_Akt PI3K-Akt Pathway Ras_GTP->PI3K_Akt GeneExpression Gene Expression (Proliferation, Survival) Raf_MEK_ERK->GeneExpression PI3K_Akt->GeneExpression

References

Unveiling Cellular Lipid Dynamics: A Technical Guide to Long-Chain Fatty Acid Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Long-chain fatty acids (LCFAs) are not merely cellular building blocks and energy reserves; they are pivotal signaling molecules implicated in a myriad of physiological and pathological processes. Understanding the intricate mechanisms of LCFA uptake, trafficking, and metabolism is paramount in deciphering cellular function and developing novel therapeutics for metabolic diseases, cancer, and cardiovascular disorders. This technical guide provides an in-depth exploration of the function and application of long-chain fatty acid probes, offering a comprehensive resource for researchers navigating the complexities of lipid biology.

Core Principles of Long-Chain Fatty Acid Probes

Long-chain fatty acid probes are indispensable tools designed to mimic the behavior of their natural counterparts, allowing for the visualization and quantification of their cellular journey. These probes typically consist of a long-chain fatty acid backbone conjugated to a reporter molecule, such as a fluorophore or a radiolabel. The ideal probe should exhibit minimal structural perturbation to the fatty acid, ensuring its recognition by cellular transport machinery and metabolic enzymes.

The selection of a suitable probe is contingent upon the specific experimental question. Fluorescent probes are widely employed for their versatility in applications ranging from live-cell imaging to high-throughput screening. Radiolabeled probes offer high sensitivity for quantitative uptake and metabolism studies, while bioluminescent probes are emerging as powerful tools for in vivo imaging.

Data Presentation: A Comparative Analysis of Fluorescent LCFA Probes

The choice of a fluorescent probe is dictated by its photophysical properties, including its excitation and emission spectra, quantum yield, and fluorescence lifetime. The following table summarizes the key characteristics of commonly used fluorescent moieties conjugated to long-chain fatty acids.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldFluorescence Lifetime (ns)Key Features
BODIPY FL ~505~513High (~0.9)[1]~5-7Bright, photostable, and relatively insensitive to environmental polarity.
NBD ~466~538Environmentally sensitiveVariable (e.g., ~7 ns in methanol)Fluorescence is quenched in aqueous environments, making it useful for monitoring membrane insertion.
Pyrene ~340~375 (monomer), ~470 (excimer)HighVery long (>100)[2]Exhibits excimer formation at high concentrations, useful for studying lipid-protein interactions and membrane dynamics.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

To elucidate the complex processes involving long-chain fatty acids, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Signaling Pathways

cluster_membrane Plasma Membrane cluster_cytosol Cytosol CD36 CD36 PLC PLC CD36->PLC Activates Src_kinases Src Family Kinases (e.g., Fyn, Lyn) CD36->Src_kinases Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC LCFA Long-Chain Fatty Acid LCFA->CD36 Binds JNK JNK Src_kinases->JNK p38 p38 MAPK Src_kinases->p38 Inflammation Inflammation JNK->Inflammation p38->Inflammation Metabolic_regulation Regulation of Metabolism PKC->Metabolic_regulation Ca_release->Metabolic_regulation

Caption: CD36 Signaling Pathway.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR120 GPR120 (FFAR4) Gq11 Gαq/11 GPR120->Gq11 Activates beta_arrestin2 β-Arrestin 2 GPR120->beta_arrestin2 Recruits PLC PLCβ Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release LCFA Long-Chain Fatty Acid LCFA->GPR120 Binds TAB1 TAB1 beta_arrestin2->TAB1 TAK1 TAK1 TAB1->TAK1 Inhibits IKK IKK TAK1->IKK NFkB NF-κB IKK->NFkB Anti_inflammatory Anti-inflammatory Effects NFkB->Anti_inflammatory Insulin_secretion Insulin Secretion Ca_release->Insulin_secretion

Caption: GPR120 (FFAR4) Signaling Pathways.

Experimental Workflows

cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging and Analysis cell_culture Seed cells on coverslips/imaging dish cell_treatment Treat with compounds (optional) cell_culture->cell_treatment probe_prep Prepare fluorescent LCFA probe solution cell_treatment->probe_prep incubation Incubate cells with probe probe_prep->incubation wash Wash to remove unbound probe incubation->wash microscopy Acquire images using fluorescence microscope wash->microscopy image_analysis Analyze images to quantify fluorescence intensity microscopy->image_analysis data_interpretation Interpret data image_analysis->data_interpretation

Caption: Workflow for Fluorescent Microscopy of LCFA Uptake.

cluster_primary Primary Screen cluster_confirmation Hit Confirmation and Triage cluster_validation Lead Optimization compound_library Compound Library primary_assay High-Throughput Assay (e.g., fluorescence-based) compound_library->primary_assay hit_identification Identify Primary Hits primary_assay->hit_identification dose_response Dose-Response Curves (IC50) hit_identification->dose_response orthogonal_assay Orthogonal Assay (e.g., radiolabeled uptake) dose_response->orthogonal_assay counter_screen Counter-screens for False Positives orthogonal_assay->counter_screen sar Structure-Activity Relationship (SAR) counter_screen->sar in_vivo In Vivo Testing sar->in_vivo lead_candidate Lead Candidate in_vivo->lead_candidate

Caption: High-Throughput Screening Workflow for LCFA Uptake Inhibitors.

Experimental Protocols

Protocol 1: Fluorescent Microscopy of Long-Chain Fatty Acid Uptake

This protocol outlines a general procedure for visualizing the uptake of a fluorescently labeled long-chain fatty acid, such as BODIPY-C16, in cultured cells.

Materials:

  • Cultured cells seeded on glass-bottom dishes or coverslips

  • Fluorescent LCFA probe (e.g., BODIPY FL C16)

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation:

    • Seed cells onto glass-bottom dishes or coverslips to achieve 70-80% confluency on the day of the experiment.

    • On the day of the experiment, wash the cells twice with warm PBS.

    • Incubate the cells in serum-free medium for 1-2 hours at 37°C to deplete endogenous fatty acids.

  • Probe Loading:

    • Prepare a working solution of the fluorescent LCFA probe in serum-free medium. The final concentration will need to be optimized for the specific cell type and probe but is typically in the low micromolar range (e.g., 1-5 µM for BODIPY FL C16).

    • Remove the serum-free medium from the cells and add the probe-containing medium.

    • Incubate the cells at 37°C for a predetermined time course (e.g., 5, 15, 30 minutes) to monitor uptake.

  • Washing and Fixation:

    • To terminate the uptake, aspirate the probe-containing medium and wash the cells three times with ice-cold PBS to remove unbound probe.

    • Fix the cells by incubating with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS to remove the fixative.

  • Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope equipped with a filter set appropriate for the chosen fluorophore (e.g., a standard FITC filter set for BODIPY FL).

    • Acquire images from multiple fields of view for each condition.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity per cell or within specific subcellular compartments.

    • Correct for background fluorescence by subtracting the mean intensity of a cell-free region.

Protocol 2: Flow Cytometry-Based Fatty Acid Uptake Assay

This protocol provides a quantitative method to measure fatty acid uptake in a population of cells using a fluorescently labeled LCFA and flow cytometry.

Materials:

  • Suspension or adherent cells

  • Fluorescent LCFA probe (e.g., BODIPY-C12)

  • Cell culture medium

  • PBS

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Adherent cells: Culture cells to 80-90% confluency. On the day of the experiment, detach the cells using trypsin-EDTA, neutralize with complete medium, and centrifuge to pellet the cells.

    • Suspension cells: Collect cells by centrifugation.

    • Wash the cell pellet twice with PBS and resuspend in serum-free medium at a concentration of 1 x 10^6 cells/mL.

    • Incubate the cells in serum-free medium for 1-2 hours at 37°C.

  • Probe Loading:

    • Prepare a working solution of the fluorescent LCFA probe in serum-free medium (e.g., 1-2 µM BODIPY-C12).

    • Add the probe solution to the cell suspension. For time-course experiments, take aliquots of the cell suspension at different time points (e.g., 1, 5, 10, 20 minutes).

  • Stopping the Uptake and Washing:

    • To stop the uptake at each time point, immediately add 2-3 volumes of ice-cold PBS to the cell suspension and centrifuge at 4°C.

    • Wash the cell pellet twice with ice-cold PBS to remove extracellular probe.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in a suitable volume of PBS for flow cytometry analysis.

    • Analyze the samples on a flow cytometer, exciting the cells with the appropriate laser (e.g., 488 nm for BODIPY) and collecting the emission in the corresponding channel (e.g., FITC channel).

    • Gate on the live cell population using forward and side scatter properties.

    • Record the mean fluorescence intensity (MFI) of the gated population for each sample.

  • Data Analysis:

    • Plot the MFI as a function of time to visualize the kinetics of fatty acid uptake.

    • Compare the MFI between different experimental conditions to assess relative changes in uptake.

Conclusion

Long-chain fatty acid probes are powerful and versatile tools that have significantly advanced our understanding of lipid metabolism and signaling. By carefully selecting the appropriate probe and experimental methodology, researchers can gain valuable insights into the intricate roles of LCFAs in health and disease. This guide provides a foundational framework for the effective application of these probes, empowering scientists to unravel the complexities of the cellular lipid landscape and pave the way for innovative therapeutic strategies.

References

An In-depth Technical Guide to the Initial Investigations of 17-Azidoheptadecanoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core principles and methodologies for the initial investigation of 17-azidoheptadecanoic acid and related bioorthogonal fatty acid analogs in cell culture. The primary application of this compound is as a chemical reporter for studying protein acylation, a critical post-translational modification involved in numerous cellular processes.

While direct studies on this compound are not extensively documented in readily available literature, the principles of its use are directly analogous to the well-established alkyne analog, 17-octadecynoic acid (17-ODYA).[1] This guide will, therefore, draw upon the established protocols for 17-ODYA to provide a robust framework for researchers looking to utilize this compound. The fundamental technique involves the metabolic incorporation of the fatty acid analog into cellular proteins, followed by bioorthogonal click chemistry for detection and analysis.

Core Concepts: Protein Acylation and Bioorthogonal Labeling

Protein acylation is the covalent attachment of fatty acids to protein residues, influencing protein trafficking, localization, and function.[2][3] Key types of protein acylation include:

  • S-palmitoylation: The reversible attachment of a 16-carbon palmitic acid to a cysteine residue via a thioester linkage.[1]

  • N-myristoylation: The irreversible attachment of a 14-carbon myristic acid to an N-terminal glycine (B1666218) residue.[2]

Traditional methods for studying these modifications often rely on radioactive isotopes, which can be hazardous and require lengthy exposure times.[1] Bioorthogonal chemical reporters, such as this compound and 17-ODYA, offer a non-radioactive alternative.[1] These fatty acid analogs are readily taken up by cells and utilized by the endogenous enzymatic machinery to acylate proteins.[1] The incorporated azide (B81097) or alkyne group then allows for the specific attachment of a reporter molecule (e.g., a fluorophore or biotin) via a highly selective and biocompatible click chemistry reaction.[4][5][6]

Experimental Workflow

The general workflow for investigating protein acylation using this compound involves three main stages: metabolic labeling, cell lysis and protein extraction, and click chemistry-based detection.

experimental_workflow cluster_labeling Metabolic Labeling cluster_lysis Cell Lysis & Protein Extraction cluster_detection Click Chemistry & Detection cell_culture 1. Cell Culture wash_cells 2. Wash Cells cell_culture->wash_cells add_probe 3. Add 17-Azidoheptadecanoic Acid wash_cells->add_probe incubation 4. Incubate add_probe->incubation harvest_cells 5. Harvest Cells incubation->harvest_cells lyse_cells 6. Lyse Cells harvest_cells->lyse_cells quantify_protein 7. Quantify Protein lyse_cells->quantify_protein click_reaction 8. Perform Click Reaction (add alkyne reporter) quantify_protein->click_reaction analysis 9. Downstream Analysis (SDS-PAGE, Western Blot, MS) click_reaction->analysis

Caption: General experimental workflow for metabolic labeling and detection.

Data Presentation

The following tables summarize key quantitative parameters for the experimental protocols described in this guide.

Table 1: Metabolic Labeling Parameters

ParameterValueNotes
Cell TypeMammalian cells (e.g., Jurkat, 293T)Adherent or suspension cells can be used.
Seeding DensityVaries by cell type and dish sizeAim for 70-80% confluency at the time of labeling.
Labeling MediumStandard culture medium (e.g., DMEM, RPMI) with 10% dialyzed FCSDialyzed serum is recommended to reduce background.
Probe Concentration25 µMA 25 mM stock solution in DMSO is typically prepared and diluted 1:1000 in media.[1]
Incubation TimeSeveral hours (e.g., 4-16 hours)Time can be optimized depending on the protein of interest and cell type.
Incubation Temperature37°CStandard cell culture conditions.

Table 2: Click Chemistry Reaction Components

ComponentStock ConcentrationFinal Concentration/Amount
Protein Lysate1-5 mg/mL50 µL per reaction.[6]
Alkyne Reporter2.5 mM in DMSO or water20 µL per reaction.[6]
THPTA Ligand100 mM in water10 µL per reaction.[6]
Copper (II) Sulfate (CuSO₄)20 mM in water10 µL per reaction.[6]
Sodium Ascorbate (B8700270)300 mM in water10 µL per reaction (add last to initiate).[6]
Reaction TimeN/A30 minutes at room temperature.[6]
Reaction ConditionsProtected from lightTo prevent degradation of fluorescent reporters.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells

This protocol is adapted from methodologies for 17-ODYA and is directly applicable to this compound.[1]

  • Cell Culture: Grow mammalian cells to the desired confluency in standard culture media. For a typical experiment, aim to harvest approximately 1 mg of total protein.

  • Cell Washing:

    • For suspension cells, collect cells by centrifugation (500 x g for 5 minutes). Resuspend the pellet in warm D-PBS and repeat the wash two to three times.

    • For adherent cells, aspirate the media and wash the cells with warm D-PBS.

  • Probe Incubation: Prepare the labeling medium by adding this compound to a final concentration of 25 µM from a 25 mM stock in DMSO. Add the labeling medium to the cells and incubate for several hours at 37°C.

  • Cell Harvesting: After incubation, harvest the cells. Cell pellets can be stored at -80°C for later use.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

This protocol describes the ligation of an alkyne-containing reporter molecule to the azide-labeled proteins in a cell lysate.

  • Prepare Click Chemistry Reagents: Prepare stock solutions of the alkyne reporter, THPTA ligand, CuSO₄, and sodium ascorbate as detailed in Table 2.

  • Reaction Assembly: In a microcentrifuge tube, combine the following in order:

    • 50 µL of cell lysate (1-5 mg/mL)

    • 90 µL of PBS buffer

    • 20 µL of 2.5 mM alkyne reporter

    • 10 µL of 100 mM THPTA solution

    • 10 µL of 20 mM CuSO₄ solution

  • Initiate Reaction: Add 10 µL of 300 mM sodium ascorbate solution to initiate the click reaction. Vortex briefly to mix.

  • Incubation: Incubate the reaction for 30 minutes at room temperature, protected from light.

  • Downstream Analysis: The labeled proteins are now ready for downstream analysis, such as SDS-PAGE, in-gel fluorescence scanning, or enrichment for mass spectrometry.

Signaling Pathways and Logical Relationships

Protein acylation is a key regulatory mechanism in many signaling pathways. The ability to track acylated proteins using this compound can provide insights into these complex networks.

signaling_pathways cluster_acylation Protein Acylation cluster_signaling Regulated Signaling Pathways palmitoylation S-Palmitoylation wnt Wnt Signaling palmitoylation->wnt regulates hedgehog Hedgehog Signaling palmitoylation->hedgehog regulates il17 IL-17 Signaling palmitoylation->il17 may impact receptor function myristoylation N-Myristoylation nfkb NF-κB Signaling myristoylation->nfkb can influence

Caption: Protein acylation regulates key signaling pathways.

For instance, members of the Wnt and Hedgehog families of secreted signaling proteins require acylation for their activity.[3] Similarly, acylation can influence the localization and function of proteins involved in inflammatory pathways such as NF-κB and IL-17 signaling.[7][8][9][10]

The click chemistry reaction itself is a well-defined chemical transformation.

click_chemistry azide Protein-Azide triazole Protein-Triazole-Reporter azide->triazole alkyne Alkyne-Reporter alkyne->triazole catalyst Cu(I) Catalyst (from CuSO4 + NaAsc) catalyst->triazole catalyzes

Caption: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

This reaction forms a stable triazole linkage between the azide-modified protein and the alkyne-containing reporter molecule.[4][6][11] The reaction is highly specific and proceeds rapidly under biocompatible conditions.[5]

References

Methodological & Application

Application Notes and Protocols for 17-Azidoheptadecanoic Acid in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein fatty acylation, a critical post-translational modification, involves the covalent attachment of fatty acids to proteins, influencing their subcellular localization, stability, and interaction with other proteins.[1][2] This modification plays a pivotal role in numerous signaling pathways, and its dysregulation is implicated in various diseases, including cancer.[2][3] The study of protein acylation has been significantly advanced by the development of bioorthogonal chemical reporters, such as 17-azidoheptadecanoic acid.[4][5] This fatty acid analog is metabolically incorporated into proteins, introducing an azide (B81097) group that can be selectively tagged with probes via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient click chemistry reaction.[6][7] This application note provides detailed protocols for the use of this compound in metabolic labeling and subsequent proteomic analysis.

Data Presentation

The following table summarizes representative quantitative data from metabolic labeling experiments using fatty acid chemical reporters. These values can be used as a benchmark for optimizing experimental conditions.

ParameterTypical ValueMethod of MeasurementReference
Labeling Concentration 10 - 100 µMDose-response experiment with fluorescent detection[8]
Incubation Time 4 - 24 hoursTime-course experiment with fluorescent detection[1]
Labeling Efficiency 60 - 80% of acylated proteinIn-gel fluorescence intensity compared to total protein[9]
Proteomic Enrichment Factor 10 - 50 foldMass spectrometry signal of known acylated proteins[10]
Cell Viability > 90% at optimal concentrationMTT or similar cell viability assay

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells

This protocol describes the incorporation of this compound into cellular proteins.

Materials:

  • This compound (stock solution in DMSO or ethanol)

  • Mammalian cell line of interest (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • Fatty acid-free bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.

  • Preparation of Labeling Medium: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution into a complete culture medium containing fatty acid-free BSA to the desired final concentration (typically 25-50 µM).

  • Metabolic Labeling: Remove the existing culture medium from the cells and wash once with PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for 16-24 hours at 37°C in a humidified incubator with 5% CO2.[1] The optimal incubation time may need to be determined empirically for different cell lines and experimental goals.

  • Cell Harvest: After incubation, wash the cells twice with cold PBS to remove any unincorporated this compound. The cells are now ready for lysis and downstream analysis.

Protocol 2: In-gel Fluorescence Visualization of Labeled Proteins

This protocol uses click chemistry to attach a fluorescent probe to the azide-labeled proteins for visualization by SDS-PAGE.

Materials:

  • Metabolically labeled cell pellet (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Alkynyl-fluorophore (e.g., alkyne-TAMRA)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • SDS-PAGE loading buffer

Procedure:

  • Cell Lysis: Lyse the cell pellet in an appropriate lysis buffer on ice. Clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use by mixing the following components in order:

    • Alkynyl-fluorophore (final concentration 100 µM)

    • CuSO4 (final concentration 1 mM)

    • THPTA (final concentration 5 mM)

    • Sodium ascorbate (freshly prepared, final concentration 5 mM)

  • Click Reaction: Add the click reaction cocktail to the protein lysate (typically 50 µg of protein). Vortex briefly and incubate at room temperature for 1 hour in the dark.

  • Protein Precipitation: Precipitate the labeled proteins by adding four volumes of ice-cold acetone. Incubate at -20°C for 20 minutes and then centrifuge to pellet the proteins.

  • SDS-PAGE and Imaging: Resuspend the protein pellet in SDS-PAGE loading buffer, boil, and resolve by SDS-PAGE. Visualize the fluorescently labeled proteins using a gel scanner.

Protocol 3: Proteomic Identification of Acylated Proteins

This protocol describes the enrichment of azide-labeled proteins for identification by mass spectrometry.

Materials:

  • Metabolically labeled cell lysate (from Protocol 1)

  • Alkynyl-biotin

  • Click chemistry reagents (as in Protocol 2)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

  • Trypsin

  • Mass spectrometry-compatible buffers

Procedure:

  • Biotinylation via Click Chemistry: Perform the click reaction as described in Protocol 2, but replace the alkynyl-fluorophore with alkynyl-biotin.

  • Enrichment of Biotinylated Proteins: Add streptavidin-agarose beads to the biotinylated lysate and incubate with rotation to capture the labeled proteins.

  • Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. A typical wash series would be:

    • 1% SDS in PBS

    • 0.5% SDS in PBS

    • 0.1% SDS in PBS

    • PBS

  • On-bead Digestion: Resuspend the beads in a digestion buffer and add trypsin. Incubate overnight at 37°C to digest the captured proteins into peptides.

  • Peptide Elution and Preparation for Mass Spectrometry: Elute the tryptic peptides from the beads. Desalt and prepare the peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor (Palmitoylated) Wnt->Frizzled binds LRP6 LRP5/6 Co-receptor (Palmitoylated) Frizzled->LRP6 recruits Dsh Dishevelled LRP6->Dsh activates DestructionComplex Destruction Complex (Axin, APC, GSK3, CK1) Dsh->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin promotes degradation Proteasome Proteasome BetaCatenin->Proteasome TCF_LEF TCF/LEF BetaCatenin->TCF_LEF translocates and binds TargetGenes Target Gene Expression TCF_LEF->TargetGenes activates

Caption: Canonical Wnt signaling pathway highlighting key palmitoylated proteins.

Experimental_Workflow cluster_analysis Analysis MetabolicLabeling 1. Metabolic Labeling Cells are incubated with This compound. CellLysis 2. Cell Lysis Labeled cells are harvested and lysed. MetabolicLabeling->CellLysis ClickChemistry 3. Click Chemistry Azide-labeled proteins are reacted with alkyne-biotin or alkyne-fluorophore. CellLysis->ClickChemistry Visualization 4a. Visualization Fluorescently labeled proteins are visualized by SDS-PAGE. ClickChemistry->Visualization Proteomics 4b. Proteomics Biotinylated proteins are enriched and analyzed by mass spectrometry. ClickChemistry->Proteomics Enrichment 5. Enrichment Streptavidin beads capture biotinylated proteins. Proteomics->Enrichment MassSpec 6. Mass Spectrometry Enriched proteins are digested and identified by LC-MS/MS. Enrichment->MassSpec

Caption: Experimental workflow for the analysis of fatty-acylated proteins.

References

Application Notes and Protocols for Metabolic Labeling of Proteins with 17-Azidoheptadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with 17-azidoheptadecanoic acid provides a powerful and versatile method for the study of protein acylation, a critical post-translational modification involved in regulating protein trafficking, localization, stability, and activity. This bioorthogonal chemical reporter, an analog of the saturated fatty acid heptadecanoic acid, is incorporated into proteins by the cell's own metabolic machinery. The introduced azide (B81097) group serves as a handle for subsequent covalent ligation to a variety of reporter tags via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This enables the detection, visualization, and enrichment of acylated proteins for downstream analysis, such as mass spectrometry-based proteomics.

These application notes provide detailed protocols for the metabolic labeling of proteins in mammalian cells using this compound (or its commonly used alkyne analog, 17-octadecynoic acid, 17-ODYA), subsequent click chemistry-mediated tagging, and methods for protein analysis.

Principle of the Method

The workflow for metabolic labeling of proteins with this compound involves three main stages:

  • Metabolic Incorporation: Live cells are incubated with this compound, which is activated by the cell and attached to proteins, primarily on cysteine residues (S-acylation).

  • Cell Lysis and Click Chemistry: The cells are lysed, and the azide-modified proteins are conjugated to an alkyne-containing reporter tag (e.g., a fluorophore or biotin) through a CuAAC reaction.

  • Downstream Analysis: The labeled proteins can be visualized by in-gel fluorescence, enriched using affinity purification (if biotin-tagged), and identified and quantified by mass spectrometry.

Data Presentation

Table 1: Reagent Concentrations for Click Chemistry Reaction
ReagentStock ConcentrationFinal ConcentrationReference
Tris(2-carboxyethyl)phosphine (TCEP)50 mM in ddH₂O1 mM[1]
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)2 mM in DMSO100 µM[1]
Copper(II) Sulfate (CuSO₄)50 mM in ddH₂O1 mM[1]
Azide/Alkyne Reporter Tag (e.g., Biotin-Alkyne)2 mM in DMSO100 µM[1]

Note: The JoVE protocol utilizes an alkyne fatty acid analog (17-ODYA) and an azide reporter. The concentrations are directly applicable for a reaction with an azide-functionalized fatty acid and an alkyne reporter.

Table 2: Summary of a Quantitative Proteomics Study of Protein Palmitoylation
Experimental ApproachNumber of Identified Palmitoylated ProteinsKey FindingReference
17-ODYA Labeling and LC-MS/MS in Jurkat T-cells~125Identification of G proteins, receptors, and uncharacterized hydrolases.[2]
17-ODYA Labeling with SILAC in Mouse T-cell Hybridoma> 400Distinction between stably palmitoylated proteins and those with rapid turnover.[3]

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

This protocol is adapted from methodologies for labeling with the analogous alkyne probe, 17-ODYA.[4]

Materials:

  • Mammalian cells of interest (e.g., Jurkat, HEK293T)

  • Complete cell culture medium (e.g., DMEM, RPMI)

  • Dialyzed Fetal Calf Serum (dFCS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Labeling Medium:

    • Prepare a stock solution of this compound in DMSO (e.g., 25 mM).

    • On the day of the experiment, prepare the labeling medium by diluting the this compound stock solution into pre-warmed complete cell culture medium containing 10% dFCS to a final concentration of 25 µM.

    • Thoroughly mix the probe into the medium by vortexing or sonication.

  • Cell Labeling:

    • Plate cells at an appropriate density to ensure they are in the logarithmic growth phase during labeling.

    • For adherent cells, remove the existing medium and replace it with the prepared labeling medium.

    • For suspension cells, pellet the cells by centrifugation, aspirate the supernatant, and resuspend the cells in the labeling medium.

    • Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO₂) for 4-8 hours. Optimal labeling time may need to be determined empirically for different cell types and experimental goals.[2]

  • Cell Harvesting:

    • For adherent cells, wash the cells twice with ice-cold PBS, then scrape the cells into PBS.

    • For suspension cells, pellet the cells by centrifugation.

    • Wash the cell pellet twice with ice-cold PBS.

    • The cell pellet can be stored at -80°C or used immediately for cell lysis.

Protocol 2: Cell Lysis and Click Chemistry Reaction

This protocol is based on established click chemistry procedures for proteomic samples.[1][4]

Materials:

  • Labeled cell pellet from Protocol 1

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Probe sonicator

  • Click chemistry reagents (see Table 1)

  • Alkyne-reporter tag (e.g., Alkyne-Biotin, Alkyne-Fluorophore)

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, dilute the protein lysate to a final concentration of 1-2 mg/mL with Lysis Buffer.

    • Prepare a master mix of the click chemistry reagents. Important: Add the reagents in the following order, mixing well after each addition: TCEP, TBTA, alkyne-reporter tag, and finally CuSO₄.[1]

    • Add the master mix to the protein lysate. The final concentrations of the reagents should be as indicated in Table 1.

    • Incubate the reaction mixture for 1 hour at room temperature or 37°C in the dark, with occasional agitation.[1]

  • Protein Precipitation (Optional but Recommended):

    • To remove excess reagents, precipitate the protein by adding four volumes of ice-cold acetone (B3395972) and incubating at -20°C for at least 1 hour.

    • Pellet the protein by centrifugation at 14,000 x g for 10 minutes at 4°C.

    • Carefully remove the supernatant and wash the pellet with ice-cold methanol.

    • Air-dry the protein pellet.

Protocol 3: Analysis of Labeled Proteins

A. In-Gel Fluorescence Analysis

  • Resuspend the protein pellet from the click chemistry reaction in 1x SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • If a fluorescent alkyne tag was used, visualize the labeled proteins directly in the gel using a fluorescence scanner.[4]

B. Enrichment of Biotin-Tagged Proteins and Western Blot Analysis

  • Resuspend the biotin-tagged protein pellet in a buffer containing SDS (e.g., 1% SDS in PBS).

  • Incubate with streptavidin-conjugated beads (e.g., streptavidin-agarose) for 1-2 hours at room temperature with rotation to capture the biotinylated proteins.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.

  • Analyze the enriched proteins by SDS-PAGE and Western blotting using antibodies against proteins of interest.

C. Mass Spectrometry-Based Proteomic Analysis

  • For large-scale identification of acylated proteins, the enriched biotinylated proteins can be subjected to on-bead digestion with trypsin.

  • The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • For quantitative analysis, this method can be combined with stable isotope labeling by amino acids in cell culture (SILAC).[3]

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_biochemistry Biochemical Processing cluster_analysis Downstream Analysis start Start with Mammalian Cells labeling Metabolic Labeling with This compound start->labeling harvest Cell Harvesting labeling->harvest lysis Cell Lysis harvest->lysis click Click Chemistry Reaction (CuAAC with Alkyne-Tag) lysis->click sds_page SDS-PAGE click->sds_page enrichment Streptavidin Enrichment (for Biotin-Tag) click->enrichment in_gel In-Gel Fluorescence sds_page->in_gel ms LC-MS/MS Proteomics enrichment->ms western Western Blot enrichment->western

Caption: Experimental workflow for metabolic labeling of proteins.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor Membrane Receptor (e.g., GPCR) g_protein G Protein receptor->g_protein Activation g_protein->receptor Membrane Anchoring & Interaction effector Downstream Effector g_protein->effector Signal Transduction pat Palmitoyl Acyltransferase (PAT) pat->g_protein S-acylation palmitate 17-Azidoheptadecanoyl-CoA palmitate->pat unmodified_protein Newly Synthesized Protein unmodified_protein->pat Substrate Recognition

Caption: Protein S-acylation and membrane localization.

References

Application Notes and Protocols for In Vivo Fatty Acid Tracking Using 17-Azidoheptadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Azidoheptadecanoic acid is a chemically modified analog of the naturally occurring saturated fatty acid, heptadecanoic acid. The terminal azide (B81097) group serves as a bioorthogonal chemical reporter, enabling the detection and visualization of fatty acid uptake, trafficking, and incorporation into complex lipids in vivo. This functionality is achieved through the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". These reactions allow for the covalent attachment of fluorescent dyes or affinity tags to the azide-modified fatty acid, facilitating its tracking and quantification within complex biological systems.

This document provides detailed application notes and experimental protocols for the use of this compound in in vivo fatty acid tracking studies.

Data Presentation

Table 1: Hypothetical Biodistribution of this compound in Mice

TissuePercent Injected Dose per Gram of Tissue (%ID/g) at 1 hour post-injection
Blood1.5 ± 0.3
Heart4.2 ± 0.8
Liver15.7 ± 2.1
Kidney3.1 ± 0.5
Lung2.5 ± 0.4
Spleen2.8 ± 0.6
Skeletal Muscle1.9 ± 0.4
Adipose Tissue (Epididymal)8.5 ± 1.5
Brain0.2 ± 0.05

Table 2: Hypothetical Incorporation of this compound into Major Lipid Classes in Murine Liver and Adipose Tissue

Lipid ClassConcentration in Liver (nmol/mg tissue) 2 hours post-injectionConcentration in Adipose Tissue (nmol/mg tissue) 2 hours post-injection
Free Fatty Acids0.8 ± 0.21.5 ± 0.4
Triacylglycerols5.2 ± 1.112.3 ± 2.5
Phosphatidylcholines2.1 ± 0.50.9 ± 0.2
Phosphatidylethanolamines1.4 ± 0.30.6 ± 0.1
Cholesteryl Esters0.5 ± 0.10.3 ± 0.08

Signaling Pathways and Experimental Workflows

Fatty Acid Uptake and Metabolism Signaling Pathway

Fatty acids are taken up by cells via passive diffusion or protein-mediated transport involving transporters like CD36. Once inside the cell, they are activated to acyl-CoA esters and can enter various metabolic pathways, including β-oxidation for energy production or incorporation into complex lipids for storage or membrane synthesis.

fatty_acid_metabolism extracellular 17-Azidoheptadecanoic Acid (Extracellular) transporter Fatty Acid Transporter (e.g., CD36) extracellular->transporter membrane intracellular 17-Azidoheptadecanoyl-CoA transporter->intracellular Activation (Acyl-CoA Synthetase) beta_oxidation β-Oxidation (Mitochondria) intracellular->beta_oxidation lipid_synthesis Incorporation into Complex Lipids (ER) intracellular->lipid_synthesis triacylglycerols Triacylglycerols lipid_synthesis->triacylglycerols phospholipids Phospholipids lipid_synthesis->phospholipids cholesteryl_esters Cholesteryl Esters lipid_synthesis->cholesteryl_esters

Fatty Acid Uptake and Metabolism Pathway
Experimental Workflow for In Vivo Fatty Acid Tracking

The general workflow involves administering the azido-fatty acid to the animal model, followed by tissue collection, lipid extraction, click chemistry reaction, and analysis by mass spectrometry or fluorescence imaging.

experimental_workflow start In Vivo Administration of This compound tissue_collection Tissue Collection at Defined Time Points start->tissue_collection homogenization Tissue Homogenization tissue_collection->homogenization lipid_extraction Lipid Extraction (e.g., Bligh-Dyer) homogenization->lipid_extraction click_chemistry Click Chemistry Reaction (with alkyne-probe) lipid_extraction->click_chemistry analysis Analysis click_chemistry->analysis ms_analysis LC-MS/MS for Quantification & Identification analysis->ms_analysis imaging_analysis Fluorescence Imaging (if fluorescent probe used) analysis->imaging_analysis

In Vivo Fatty Acid Tracking Workflow

Experimental Protocols

Protocol 1: In Vivo Administration of this compound to Mice

Materials:

  • This compound

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate-buffered saline (PBS), sterile

  • DMSO or ethanol

  • Animal model (e.g., C57BL/6 mice)

Procedure:

  • Preparation of the Dosing Solution: a. Dissolve this compound in a minimal amount of DMSO or ethanol. b. Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS. c. While vortexing the BSA solution, slowly add the dissolved this compound to the desired final concentration (e.g., 1-5 mM). d. Incubate the solution at 37°C for 30 minutes to allow for complexation of the fatty acid to BSA. e. Filter the solution through a 0.22 µm sterile filter.

  • Administration: a. Acclimatize mice and fast overnight (12-16 hours) with free access to water to lower endogenous fatty acid levels. b. Administer the this compound-BSA complex via tail vein injection. A typical dose is 10-20 mg/kg body weight. c. Alternatively, for oral administration studies, the fatty acid can be formulated in an appropriate vehicle (e.g., corn oil) and administered by oral gavage.

  • Post-Administration: a. House the animals with free access to water. b. At predetermined time points (e.g., 30 minutes, 1, 2, 4, 8 hours), euthanize the animals according to approved institutional protocols.

Protocol 2: Tissue Collection and Lipid Extraction

Materials:

Procedure:

  • Tissue Collection: a. Immediately following euthanasia, perfuse the animal with cold PBS to remove blood from the tissues. b. Dissect the tissues of interest (e.g., liver, heart, adipose tissue, skeletal muscle). c. Rinse the tissues in cold PBS, blot dry, weigh, and flash-freeze in liquid nitrogen. d. Store tissues at -80°C until further processing.

  • Lipid Extraction (Bligh-Dyer Method): a. To a weighed amount of frozen tissue (e.g., 50-100 mg) in a glass homogenizer, add 1 mL of methanol and homogenize on ice. b. Transfer the homogenate to a glass centrifuge tube. c. Add 2 mL of chloroform and vortex vigorously for 2 minutes. d. Add 0.8 mL of 0.9% NaCl solution and vortex for 1 minute. e. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases. f. Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube. g. Dry the lipid extract under a gentle stream of nitrogen. h. Resuspend the dried lipid film in a known volume of chloroform:methanol (2:1, v/v) for storage at -80°C.

Protocol 3: Click Chemistry on Tissue Lipid Extracts

Materials:

  • Dried lipid extract from Protocol 2

  • Alkyne-probe (e.g., alkyne-biotin or alkyne-fluorophore)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Sodium ascorbate (B8700270)

  • Methanol, t-butanol, water (HPLC grade)

Procedure:

  • Preparation of Reagents: a. Prepare stock solutions: 50 mM CuSO₄ in water, 50 mM THPTA or TBTA in water/DMSO, 10 mM alkyne-probe in DMSO, and a fresh 500 mM sodium ascorbate solution in water.

  • Click Reaction: a. To the dried lipid extract in a microcentrifuge tube, add 100 µL of a 1:1:1 mixture of methanol:t-butanol:water. b. Add the alkyne-probe to a final concentration of 100 µM. c. Premix CuSO₄ and THPTA/TBTA in a 1:5 molar ratio, and add to the reaction mixture to a final copper concentration of 1 mM. d. Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM. e. Vortex the reaction mixture and incubate at room temperature for 1-2 hours, protected from light if using a fluorescent probe.

  • Sample Cleanup (for Mass Spectrometry): a. After the reaction, dry the sample under nitrogen. b. Resuspend the sample in a suitable solvent for solid-phase extraction (SPE) or directly in the initial mobile phase for LC-MS analysis.

Protocol 4: Mass Spectrometry Analysis

Materials:

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system (e.g., Q-TOF or Orbitrap)

  • Appropriate LC column for lipidomics (e.g., C18 or C30 reversed-phase)

  • Mobile phases (e.g., acetonitrile, isopropanol, water with additives like formic acid and ammonium (B1175870) formate)

Procedure:

  • Chromatographic Separation: a. Inject the click-reacted and cleaned-up lipid extract onto the LC system. b. Use a gradient elution program to separate the different lipid classes.

  • Mass Spectrometry Detection: a. Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode. b. For targeted analysis, use parallel reaction monitoring (PRM) or multiple reaction monitoring (MRM) to specifically detect and quantify the clicked lipid species based on their precursor and fragment ion masses.

  • Data Analysis: a. Identify the this compound-containing lipids by the characteristic mass shift corresponding to the clicked probe. b. Quantify the abundance of these lipids relative to internal standards. c. Use lipidomics software for identification and quantification against lipid databases.

Concluding Remarks

This compound, in conjunction with click chemistry, offers a powerful and versatile platform for the in vivo investigation of fatty acid metabolism. The protocols outlined in this document provide a comprehensive framework for conducting such studies, from animal administration to final analysis. While quantitative in vivo data for this specific fatty acid analog is still emerging, the methodologies described herein will enable researchers to generate valuable insights into the dynamic processes of fatty acid trafficking and utilization in health and disease. As with any in vivo experiment, appropriate ethical approvals and adherence to institutional guidelines for animal care and use are paramount.

Quantitative Analysis of Protein Acylation with 17-Azidoheptadecanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs protein localization, stability, and function. Dysregulation of protein acylation is implicated in numerous diseases, including cancer and neurodegenerative disorders, making acylated proteins attractive targets for therapeutic intervention. This document provides a detailed guide to the quantitative analysis of protein acylation using 17-azidoheptadecanoic acid, a metabolic probe that enables the sensitive and specific profiling of acylated proteins.

This compound is a synthetic fatty acid analog that contains a terminal azide (B81097) group. When introduced to cells, it is metabolically incorporated into proteins by the cellular machinery that catalyzes protein acylation. The azide handle serves as a bioorthogonal reporter, allowing for the selective chemical ligation to alkyne-bearing tags via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry". This enables the visualization, enrichment, and identification of acylated proteins from complex biological samples. Coupled with quantitative proteomic techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), this method allows for the precise quantification of changes in protein acylation in response to various stimuli or drug treatments.

Experimental Workflow Overview

The overall workflow for the quantitative analysis of protein acylation using this compound involves several key steps, as illustrated in the diagram below.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_click_chemistry Click Chemistry & Enrichment cluster_mass_spec Mass Spectrometry & Data Analysis cell_culture 1. Cell Culture metabolic_labeling 2. Metabolic Labeling (this compound) cell_culture->metabolic_labeling cell_lysis 3. Cell Lysis & Protein Extraction metabolic_labeling->cell_lysis click_reaction 4. Click Chemistry Reaction (alkyne-biotin tag) cell_lysis->click_reaction enrichment 5. Affinity Purification (Streptavidin beads) click_reaction->enrichment elution 6. Elution of Acylated Proteins enrichment->elution digestion 7. Protein Digestion (e.g., Trypsin) elution->digestion lc_ms 8. LC-MS/MS Analysis digestion->lc_ms data_analysis 9. Protein Identification & Quantification lc_ms->data_analysis

Caption: General experimental workflow for quantitative proteomics of protein acylation.

Key Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the metabolic incorporation of this compound into proteins in cultured mammalian cells.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium (e.g., DMEM, RPMI)

  • Fetal Bovine Serum (FBS), dialyzed

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate mammalian cells to the desired density in standard culture media and allow them to adhere and grow. For a 10 cm culture dish, aim for approximately 70-80% confluency.

  • Preparation of Labeling Medium: Prepare a stock solution of this compound in DMSO (e.g., 25 mM). Just before use, dilute the stock solution into fresh, warm (37°C) cell culture medium containing 10% dialyzed FBS to a final concentration of 25-50 µM. Vortex or sonicate briefly to ensure the probe is fully dissolved.

  • Metabolic Labeling: Remove the standard culture medium from the cells and wash once with warm PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for 4-16 hours at 37°C in a humidified incubator with 5% CO2. The optimal labeling time may vary depending on the cell type and the turnover rate of the acylated protein of interest.

  • Cell Harvest: After incubation, aspirate the labeling medium and wash the cells twice with cold PBS. Harvest the cells by scraping or trypsinization.

  • Cell Pelleting: Centrifuge the cell suspension to pellet the cells. The cell pellets can be stored at -80°C for later use or processed immediately for protein extraction.

Protocol 2: Click Chemistry Reaction and Protein Enrichment

This protocol details the ligation of an alkyne-biotin tag to the azide-modified proteins and their subsequent enrichment.

Materials:

  • Metabolically labeled cell pellet

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Alkyne-biotin tag (e.g., DBCO-biotin or a copper-catalyzed version)

  • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reagents (if applicable):

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

    • Copper(II) sulfate (B86663) (CuSO4)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Protein Extraction: Lyse the cell pellet in a suitable lysis buffer on ice. Sonicate or pass the lysate through a fine-gauge needle to shear DNA and reduce viscosity.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Click Chemistry Reaction:

    • For a typical reaction, take 1 mg of total protein in a final volume of 500 µL.

    • Add the alkyne-biotin tag to a final concentration of 100 µM.

    • If using CuAAC, add the following reagents in order: TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM).

    • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

  • Protein Precipitation: Precipitate the protein to remove excess click chemistry reagents. A common method is methanol/chloroform precipitation.

  • Affinity Purification:

    • Resuspend the protein pellet in a buffer compatible with streptavidin binding (e.g., PBS with 1% SDS).

    • Add pre-washed streptavidin-agarose beads to the protein solution.

    • Incubate for 1-2 hours at room temperature with rotation to allow for the binding of biotinylated proteins.

  • Washing: Pellet the beads by centrifugation and wash extensively to remove non-specifically bound proteins. A series of washes with buffers containing decreasing concentrations of SDS is recommended.

  • Elution: Elute the captured proteins from the streptavidin beads by boiling in SDS-PAGE sample buffer.

Quantitative Data Presentation

Quantitative proteomic analysis, often employing SILAC, allows for the comparison of protein acylation levels between different experimental conditions. In a typical SILAC experiment, two cell populations are grown in media containing either "light" or "heavy" isotopes of essential amino acids. One population is subjected to a specific treatment, while the other serves as a control. Both are labeled with this compound, and the lysates are mixed before enrichment and mass spectrometry analysis. The ratio of heavy to light peptides for each identified protein reflects the change in its acylation status.

Table 1: Representative SILAC Data for Changes in Protein Acylation

Protein IDGene NameH/L Ratiop-valueRegulation
P63000ACTG11.10.85Unchanged
P04049ANXA23.20.01Upregulated
Q06830FASN0.40.02Downregulated
P62258H-RAS2.80.03Upregulated
P02768ALB0.90.76Unchanged

H/L Ratio: Ratio of heavy (treated) to light (control) peptide intensities. A ratio > 1 indicates increased acylation, while a ratio < 1 indicates decreased acylation.

Signaling Pathway Visualization

Protein acylation plays a crucial role in various signaling pathways by controlling the membrane association and activity of key signaling proteins. For example, the Ras family of small GTPases requires acylation for proper localization to the plasma membrane, which is essential for its function in cell proliferation and survival pathways.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Acyl_RAS Acylated RAS (membrane targeted) Acyl_RAS->RAS translocates to Inactive_RAS Inactive RAS Inactive_RAS->Acyl_RAS acylation Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Receptor->Inactive_RAS activates

Caption: Role of Ras acylation in the MAPK signaling pathway.

Applications in Drug Development

The ability to quantitatively profile protein acylation provides a powerful tool for drug development.

  • Target Identification and Validation: Identifying proteins whose acylation status changes in disease states can reveal novel therapeutic targets.

  • Mechanism of Action Studies: This technique can be used to determine if a drug candidate alters the acylation of its target protein or other proteins in the pathway.

  • Biomarker Discovery: Changes in the acylation profile of specific proteins in response to drug treatment can serve as biomarkers for drug efficacy or toxicity.

  • Screening for Acyltransferase Inhibitors: The method can be adapted for high-throughput screening to identify small molecule inhibitors of the enzymes that catalyze protein acylation.

Conclusion

The use of this compound in combination with click chemistry and quantitative mass spectrometry offers a robust and sensitive platform for the global analysis of protein acylation.[1] The detailed protocols and application notes provided herein serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to investigate the role of this critical post-translational modification in health and disease. The ability to accurately quantify changes in protein acylation will undoubtedly accelerate the discovery of new biological insights and the development of novel therapeutics.[2]

References

Application Notes: Mass Spectrometry Analysis of 17-Azidoheptadecanoic Acid Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein lipidation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs protein trafficking, localization, and function. The study of protein acylation has been significantly advanced by the use of bioorthogonal chemical reporters, such as 17-azidoheptadecanoic acid (17-AHA). This fatty acid analog is metabolized by cells and incorporated into proteins by acyltransferases. The embedded azide (B81097) group serves as a chemical handle for "click chemistry," enabling the selective attachment of reporter tags for enrichment and subsequent mass spectrometric analysis. This application note provides a comprehensive overview and detailed protocols for the analysis of 17-AHA labeled proteins.[1][2][3][4]

Principle of the Method

The methodology is centered on a two-step bioorthogonal approach.[5] First, cells are metabolically labeled with 17-AHA, which is incorporated into proteins undergoing fatty acylation. Following labeling, cell lysates are subjected to a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[3][6][7][8] This reaction covalently links an alkyne-containing reporter molecule, such as biotin-alkyne, to the azide group of the incorporated 17-AHA. The biotinylated proteins can then be efficiently enriched using streptavidin-based affinity purification.[2][9] Finally, the enriched proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Applications

  • Identification of Acylated Proteins: Global profiling of the "acyl-proteome" in various cell types and organisms.[1][4]

  • Quantitative Proteomic Analysis: In conjunction with stable isotope labeling techniques like SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture), this method allows for the quantitative comparison of protein acylation under different physiological or pathological conditions.[1]

  • Validation of Drug Targets: Assessing the effect of enzyme inhibitors on protein acylation.

  • Dynamic Acylation Studies: Pulse-chase experiments can be designed to investigate the dynamics of protein acylation and deacylation.

Experimental Protocols

Herein, we provide detailed protocols for the key stages of the analysis of 17-AHA labeled proteins.

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
  • Cell Culture: Plate mammalian cells to the desired density in standard culture media and grow to approximately 70-80% confluency.

  • Preparation of Labeling Medium: Prepare a stock solution of this compound in DMSO (e.g., 10-50 mM). Dilute the stock solution into pre-warmed complete cell culture medium to a final concentration of 10-100 µM. The optimal concentration should be determined empirically for each cell line.

  • Metabolic Labeling: Remove the standard culture medium from the cells and wash once with warm PBS. Add the 17-AHA containing labeling medium to the cells.

  • Incubation: Incubate the cells for 4-24 hours under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time may vary depending on the cell type and the specific proteins of interest.

  • Cell Harvest: After incubation, wash the cells three times with cold PBS to remove unincorporated 17-AHA. Harvest the cells by scraping or trypsinization, followed by centrifugation. The cell pellet can be stored at -80°C for future use.

Protocol 2: Cell Lysis and Protein Extraction
  • Lysis Buffer Preparation: Prepare a suitable lysis buffer, for example, RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors.

  • Cell Lysis: Resuspend the cell pellet in the lysis buffer.

  • Homogenization: Sonicate the lysate on ice to ensure complete cell lysis and to shear DNA.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay, such as the BCA assay.

Protocol 3: Click Chemistry for Biotinylation of 17-AHA Labeled Proteins
  • Preparation of Click Chemistry Reagents:

    • Biotin-alkyne stock solution (e.g., 10 mM in DMSO).

    • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 50 mM in water).

    • Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (B8700270) stock solution (e.g., 50 mM in water, freshly prepared).

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 10 mM in DMSO or water).

  • Reaction Setup: In a microcentrifuge tube, combine the protein lysate (e.g., 1 mg of total protein) with the click chemistry reagents in the following order, vortexing gently after each addition:

    • Biotin-alkyne to a final concentration of 100 µM.

    • TBTA or THPTA to a final concentration of 100 µM.

    • TCEP or sodium ascorbate to a final concentration of 1 mM.

    • CuSO4 to a final concentration of 1 mM.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation, protected from light.

Protocol 4: Enrichment of Biotinylated Proteins
  • Preparation of Streptavidin Beads: Resuspend streptavidin-conjugated agarose (B213101) or magnetic beads in a suitable buffer (e.g., PBS with 0.1% SDS). Wash the beads several times according to the manufacturer's instructions.

  • Protein Precipitation (Optional but Recommended): Precipitate the proteins from the click chemistry reaction mixture using a methanol/chloroform precipitation method to remove excess reagents. Resuspend the protein pellet in a buffer containing SDS (e.g., 1% SDS in PBS).

  • Binding: Add the protein lysate to the prepared streptavidin beads and incubate for 1-2 hours at room temperature with gentle rotation to allow for the binding of biotinylated proteins.

  • Washing: Pellet the beads (by centrifugation or using a magnetic rack) and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency is recommended (e.g., 1% SDS in PBS, 4 M urea (B33335) in PBS, and PBS).

  • Elution (for on-bead digestion, this step is omitted): Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer containing a reducing agent.

Protocol 5: Sample Preparation for Mass Spectrometry
  • On-Bead Digestion (Recommended):

  • Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides.

  • Desalting: Desalt the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS on a high-resolution mass spectrometer.

Quantitative Data Summary

The following tables represent typical quantitative data that can be obtained from a mass spectrometry analysis of 17-AHA labeled proteins. These are illustrative examples based on published studies.

Table 1: Identification of Putative Acylated Proteins in HEK293 Cells.

Protein AccessionGene NameProtein NamePeptide Count
P63104GNB1Guanine nucleotide-binding protein G(I)/G(S)/G(T) subunit beta-115
P04049ANXA2Annexin A212
Q02878FLOT1Flotillin-110
P62258H-RASGTPase HRas8
P08107SRCProto-oncogene tyrosine-protein kinase Src7

Table 2: Quantitative Analysis of Changes in Protein Acylation upon Treatment with an Acyltransferase Inhibitor.

Protein AccessionGene NameFold Change (Inhibitor/Control)p-value
P62258H-RAS-3.5<0.01
P08107SRC-2.8<0.01
Q15382Fyn-2.5<0.05
P12931GNAI2-2.1<0.05
P63104GNB1-1.2>0.05

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_bioconjugation Bioconjugation cluster_enrichment Enrichment & Digestion cluster_analysis Mass Spectrometry cell_culture 1. Mammalian Cell Culture metabolic_labeling 2. Metabolic Labeling with This compound cell_culture->metabolic_labeling cell_harvest 3. Cell Harvest and Lysis metabolic_labeling->cell_harvest click_chemistry 4. Click Chemistry with Biotin-Alkyne cell_harvest->click_chemistry enrichment 5. Streptavidin Affinity Purification click_chemistry->enrichment digestion 6. On-Bead Trypsin Digestion enrichment->digestion lc_ms 7. LC-MS/MS Analysis digestion->lc_ms data_analysis 8. Protein Identification & Quantification lc_ms->data_analysis click_chemistry_reaction cluster_reaction Cu(I)-catalyzed Azide-Alkyne Cycloaddition cluster_product Product protein_azide Protein-17-AHA (Azide) plus + biotin_alkyne Biotin-Alkyne catalyst Cu(I) Catalyst (CuSO4 + Reductant) biotin_alkyne->catalyst biotinylated_protein Biotinylated Protein catalyst->biotinylated_protein

References

Revolutionizing Proteomics: A Detailed Guide to Combining 17-Azidoheptadecanoic Acid with SILAC for Quantitative Analysis of Protein Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs protein localization, stability, and function. Dysregulation of these modifications is implicated in numerous diseases, including cancer and neurodegenerative disorders. The study of protein acylation dynamics, however, has been challenging due to the labile nature of the lipid modifications. This application note describes a powerful methodology that combines the metabolic labeling of acylated proteins using 17-azidoheptadecanoic acid with Stable Isotope Labeling with Amino acids in Cell culture (SILAC) for robust, quantitative, proteome-wide analysis of protein acylation.

This compound is a fatty acid analog that contains a bioorthogonal azide (B81097) group. When introduced to cells, it is metabolically incorporated into proteins by the cellular machinery responsible for fatty acylation. The azide handle then allows for the selective chemical tagging of these modified proteins, for example, through a copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry").

SILAC is a metabolic labeling strategy that enables the accurate relative quantification of proteins between different cell populations.[1][2][3] Cells are grown in media containing either normal ("light") or heavy stable-isotope-labeled amino acids (e.g., ¹³C₆-Arginine, ¹³C₆¹⁵N₂-Lysine).[2] Over several cell divisions, the heavy amino acids are fully incorporated into the proteome.[4] By mixing protein lysates from "light" and "heavy" labeled cell populations that have been subjected to different experimental conditions, the relative abundance of thousands of proteins can be determined with high accuracy by mass spectrometry.[1][4]

The combination of these two powerful techniques provides a highly sensitive and quantitative platform to investigate the dynamics of protein acylation in response to various stimuli, genetic perturbations, or drug treatments.

Data Presentation

The following table represents typical quantitative data obtained from a SILAC-based proteomics experiment investigating changes in protein acylation. In this hypothetical example, cells were treated with a stimulus to induce changes in protein S-acylation, and the relative abundance of acylated proteins was quantified.

Protein IDGene NameFold Change (Stimulated/Control)p-valueNumber of Unique Peptides Identified
P62258GNAI12.80.00218
Q9Y243ZDHHC51.90.01512
P51148FLOT1-2.10.00815
P04049ANXA23.50.00122
Q15382IFITM32.30.0119
P08107HSP90B1-1.70.02314
P35579SRC1.60.03111

Note: This table is a template for presenting quantitative data. The values are for illustrative purposes and do not represent actual experimental results.

Experimental Protocols

Protocol 1: SILAC Labeling and this compound Treatment

This protocol outlines the steps for metabolic labeling of two cell populations using SILAC and subsequent treatment with this compound.

Materials:

  • Cells of interest

  • SILAC-grade DMEM or RPMI 1640 medium deficient in L-Lysine and L-Arginine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" L-Lysine and L-Arginine

  • "Heavy" L-Lysine (e.g., ¹³C₆, ¹⁵N₂) and L-Arginine (e.g., ¹³C₆, ¹⁵N₄)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Procedure:

  • Cell Culture and SILAC Labeling:

    • Prepare "light" and "heavy" SILAC media by supplementing the amino acid-deficient medium with either "light" or "heavy" L-Lysine and L-Arginine, respectively, and 10% dFBS.

    • Culture two separate populations of cells, one in the "light" medium and the other in the "heavy" medium.

    • Passage the cells for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acids.[4] The efficiency of incorporation can be checked by a preliminary mass spectrometry analysis.

  • This compound Labeling:

    • Once the cells have reached >98% incorporation of the SILAC labels, seed the "light" and "heavy" labeled cells for the experiment.

    • For the experimental condition (e.g., "heavy" labeled cells), treat the cells with the desired stimulus. The "light" labeled cells will serve as the control.

    • In the final hours of the treatment (typically 4-6 hours), add this compound to both the "light" and "heavy" cell populations to a final concentration of 25-50 µM.

  • Cell Harvest and Lysis:

    • After the incubation period, wash the cells twice with cold PBS.

    • Harvest the cells by scraping or trypsinization.

    • Count the cells from both populations and mix them at a 1:1 ratio.

    • Lyse the combined cell pellet with an appropriate lysis buffer on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 2: Click Chemistry, Enrichment, and Sample Preparation for Mass Spectrometry

This protocol describes the enrichment of azide-labeled proteins and their preparation for mass spectrometric analysis.

Materials:

  • Combined protein lysate from Protocol 1

  • Alkyne-biotin tag (e.g., DBCO-biotin or a terminal alkyne-biotin for CuAAC)

  • Copper(I) catalyst (for CuAAC click chemistry) or copper-free reagents (for SPAAC)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., high salt, urea, and detergent-containing buffers)

  • Elution buffer (e.g., biotin-containing buffer or on-bead digestion)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Click Chemistry Reaction:

    • To the combined protein lysate, add the alkyne-biotin tag.

    • If using a terminal alkyne, initiate the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding the copper catalyst, a reducing agent, and a copper ligand.

    • If using a cyclooctyne-based alkyne (e.g., DBCO), the strain-promoted azide-alkyne cycloaddition (SPAAC) will proceed without the need for a copper catalyst.

    • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

  • Enrichment of Biotinylated Proteins:

    • Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated (i.e., acylated) proteins.

    • Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.

  • Protein Digestion:

    • On-bead digestion: Resuspend the beads in a digestion buffer containing DTT to reduce disulfide bonds, followed by alkylation with IAA. Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

    • Elution followed by in-solution digestion: Elute the bound proteins from the beads using a biotin-containing buffer. Then, perform a standard in-solution tryptic digest.

  • Sample Cleanup and Mass Spectrometry:

    • Collect the supernatant containing the peptides.

    • Acidify the peptide solution with formic acid.

    • Desalt and concentrate the peptides using a C18 StageTip or equivalent.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a suitable software package (e.g., MaxQuant) to identify and quantify the "light" and "heavy" peptide pairs.

    • Calculate the heavy-to-light ratios for each identified protein to determine the relative change in acylation between the two experimental conditions.

Visualizations

experimental_workflow cluster_silac SILAC Labeling cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_analysis Analysis light_cells Control Cells ('Light' Amino Acids) azido_acid Add this compound heavy_cells Treated Cells ('Heavy' Amino Acids) heavy_cells->azido_acid mix_cells Mix Cell Populations 1:1 azido_acid->mix_cells lysis Cell Lysis mix_cells->lysis click_chem Click Chemistry (Alkyne-Biotin) lysis->click_chem enrichment Streptavidin Enrichment click_chem->enrichment digest On-Bead Tryptic Digest enrichment->digest lcms LC-MS/MS Analysis digest->lcms data_analysis Data Analysis (Quantification) lcms->data_analysis

Caption: Experimental workflow for quantitative analysis of protein acylation.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor Receptor g_protein G Protein receptor->g_protein Activation effector Effector Enzyme g_protein->effector signaling_protein Signaling Protein effector->signaling_protein Downstream Signaling dhhc DHHC-PAT (Acyltransferase) dhhc->signaling_protein S-acylation apt APT (Thioesterase) fatty_acid Fatty Acid-CoA fatty_acid->dhhc signaling_protein->apt Deacylation

Caption: Regulation of protein S-acylation in cell signaling.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 17-Azidoheptadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, enabling the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097).[1][][3][4] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in chemical biology, drug development, and materials science.[1][5] The bio-orthogonal nature of the azide and alkyne groups, which are largely unreactive in biological systems, allows for precise chemical ligation to complex biomolecules.[1][4]

This document provides a detailed protocol for the CuAAC reaction using 17-azidoheptadecanoic acid, a long-chain fatty acid containing a terminal azide. This protocol is applicable for the conjugation of this compound to a variety of alkyne-containing molecules, such as fluorescent probes, affinity tags, or potential drug candidates.

Mechanism of Action

The CuAAC reaction is a copper(I)-catalyzed variant of the Huisgen 1,3-dipolar cycloaddition. The copper(I) catalyst accelerates the reaction rate by up to 10⁸ compared to the uncatalyzed version.[1] The catalytic cycle, in its most simplified representation, involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide to form a six-membered copper-triazolide intermediate.[] Subsequent protonolysis releases the triazole product and regenerates the active catalyst.[] In practice, the active Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[1][6][7]

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_reduction Catalyst Generation CuI Cu(I) Alkyne R₁-C≡CH (Alkyne) CuAcetylide R₁-C≡C-Cu(I) (Copper Acetylide) Alkyne->CuAcetylide + Cu(I) SixMembered Six-Membered Cu-Triazolide Intermediate CuAcetylide->SixMembered + R₂-N₃ Azide R₂-N₃ (Azide) Triazole 1,4-Disubstituted Triazole Product SixMembered->Triazole + H⁺ Triazole->CuI - R₁-Triazole-R₂ Hplus H⁺ CuII Cu(II)SO₄ CuI_gen Cu(I) CuII->CuI_gen + Sodium Ascorbate SodiumAscorbate Sodium Ascorbate CuI_gen->CuI Enters Cycle

Figure 1: Simplified catalytic cycle of the CuAAC reaction.

Experimental Protocol: CuAAC with this compound

This protocol describes a general procedure for the solution-phase CuAAC reaction between this compound and a terminal alkyne.

Materials and Reagents
  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Solvent: e.g., 1:1 mixture of tert-Butanol (t-BuOH) and water, or Dimethylformamide (DMF)

  • Deionized water

  • Nitrogen or Argon gas (for degassing)

Stock Solutions
  • This compound (10 mM): Dissolve the appropriate amount of this compound in the chosen solvent (e.g., DMF or DMSO).

  • Alkyne (10 mM): Prepare a stock solution of the alkyne partner in a compatible solvent.

  • Copper(II) Sulfate (100 mM): Dissolve CuSO₄·5H₂O in deionized water.

  • Sodium Ascorbate (1 M): Prepare this solution fresh by dissolving sodium ascorbate in deionized water.

  • THPTA (100 mM): Dissolve THPTA in deionized water.

Reaction Procedure

The following procedure is for a final reaction volume of 200 µL. The reaction can be scaled as needed.

  • Preparation of Reactants: In a microcentrifuge tube, add the desired amount of the this compound stock solution. Then, add a slight molar excess (1.0 - 1.2 equivalents) of the alkyne stock solution. Add the reaction solvent to bring the volume to the desired pre-catalyst addition volume.

  • Catalyst Premix: In a separate tube, prepare the catalyst premix. Combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.[1] For a final CuSO₄ concentration of 2 mM, you would mix the appropriate volumes of the 100 mM CuSO₄ and 100 mM THPTA stocks. Let this mixture stand for 1-2 minutes.

  • Addition of Catalyst: Add the catalyst premix to the reaction mixture containing the azide and alkyne.

  • Initiation of Reaction: Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be significantly higher than the copper concentration (e.g., 20-50 equivalents).

  • Reaction Incubation: Vortex the reaction mixture gently and incubate at room temperature. Reaction times can vary from 1 to 12 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reaction Quenching and Purification: Once the reaction is complete, it can be quenched by the addition of EDTA to chelate the copper. The product can then be purified by standard chromatographic techniques (e.g., column chromatography, HPLC).

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_azide 1. Prepare Azide Solution (this compound) mix_reactants 5. Mix Azide and Alkyne prep_azide->mix_reactants prep_alkyne 2. Prepare Alkyne Solution prep_alkyne->mix_reactants prep_catalyst 3. Prepare Catalyst Premix (CuSO₄ + THPTA) add_catalyst 6. Add Catalyst Premix prep_catalyst->add_catalyst prep_reducer 4. Prepare Fresh Sodium Ascorbate Solution initiate 7. Initiate with Sodium Ascorbate prep_reducer->initiate mix_reactants->add_catalyst add_catalyst->initiate incubate 8. Incubate at Room Temperature initiate->incubate monitor 9. Monitor Reaction (TLC, LC-MS) incubate->monitor purify 10. Purify Product monitor->purify

Figure 2: Experimental workflow for the CuAAC reaction.

Data Presentation: Recommended Reaction Conditions

The optimal conditions for a CuAAC reaction can vary depending on the specific substrates. However, the following table summarizes a general starting point for the reaction with this compound.

ParameterRecommended Concentration/RatioNotes
This compound 1.0 equivalent---
Alkyne 1.0 - 1.2 equivalentsA slight excess can help drive the reaction to completion.
CuSO₄ 50 µM - 2 mMA final concentration of 2 mM is a good starting point.[8]
Ligand (THPTA) 5 equivalents relative to CuSO₄The CuSO₄:THPTA ratio is critical for reaction efficiency.[8]
Sodium Ascorbate 20-50 equivalents relative to CuSO₄Should be in significant excess to prevent re-oxidation of Cu(I).[1]
Solvent t-BuOH/H₂O (1:1), DMF, DMSOChoice of solvent depends on the solubility of the reactants.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperatures.
Reaction Time 1 - 12 hoursMonitor by TLC or LC-MS for completion.[1]

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the concentration of the catalyst and ligand. Degassing the solvent prior to use can also be beneficial to remove dissolved oxygen which can oxidize the Cu(I) catalyst.

  • Side Products: The formation of alkyne homodimers (Glasier coupling) can sometimes be observed. Ensuring a sufficient excess of sodium ascorbate and proper chelation of the copper with a ligand can minimize this side reaction.

  • Poor Solubility: For highly hydrophobic alkynes, the use of co-solvents such as DMF or DMSO may be necessary.

  • Sensitive Substrates: For reactions involving sensitive biomolecules, it is crucial to use a stabilizing ligand like THPTA to protect them from copper-induced damage.[6][7][9] The reaction can also be performed under anaerobic conditions to reduce oxidative damage.[10]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 17-Azidoheptadecanoic Acid (17-AHA) Concentration for Cell Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 17-azidoheptadecanoic acid (17-AHA) cell labeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their cell labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of 17-AHA for cell labeling?

The optimal concentration of 17-AHA can vary depending on the cell type and the specific experimental goals. However, a common starting point for many cell lines, such as HEK293T and HT22, is 1 mM for a 1-hour incubation period.[1] It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell line that provides sufficient labeling without inducing cellular toxicity.

Q2: How can I determine the labeling efficiency of 17-AHA in my cells?

To assess labeling efficiency, a small aliquot of the cell lysate after the click reaction can be analyzed.[1] Western blotting with HRP-conjugated streptavidin or using a fluorescence biotin (B1667282) quantitation kit can provide a relative measurement of biotinylation, which corresponds to 17-AHA incorporation.[1]

Q3: Is 17-AHA toxic to cells?

High concentrations of azide-containing molecules, like 17-AHA, can potentially have adverse effects on cellular processes such as proliferation, migration, and metabolism.[2] It is recommended to perform toxicity assays to determine a concentration that provides a balance between efficient labeling and minimal impact on cell health.

Q4: Why is methionine depletion necessary before adding 17-AHA?

17-AHA is an analog of the amino acid methionine and is incorporated into newly synthesized proteins.[3] To maximize the incorporation of 17-AHA, it is essential to deplete the intracellular pool of methionine by incubating the cells in a methionine-free medium prior to adding 17-AHA.[1][4] Using dialyzed fetal bovine serum (FBS) is also recommended to avoid residual L-methionine that might be present in standard serum.[1]

Q5: What are the key components of the click reaction buffer?

The click reaction is a copper(I)-catalyzed cycloaddition between the azide (B81097) group of 17-AHA and an alkyne-containing reporter molecule.[5][6] The reaction buffer typically contains a copper(II) source (e.g., CuSO4), a reducing agent to generate copper(I) (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA) to stabilize the copper(I) ion and improve reaction efficiency in an aqueous environment.[5][6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or Low Signal Ineffective click reaction.Ensure the copper in the click reaction is in the correct valency. Prepare the click reaction mixture immediately before use. The additive buffer should be colorless; a yellow color indicates it is no longer active.[7]
Inadequate fixation and permeabilization.Cells must be properly fixed and permeabilized to allow the click reagents to access the incorporated 17-AHA.[7]
Presence of metal chelators.Avoid using buffers containing metal chelators like EDTA, EGTA, or citrate (B86180) before the click reaction, as they can bind to copper and inhibit the reaction.[7]
Low incorporation of 17-AHA.Optimize the incubation time and concentration of 17-AHA. Ensure cells are healthy, at a low passage number, and not overly confluent.[7] Consider performing a positive control, for example, using HEK293T cells which are known to label well.[1]
Non-specific Staining Autofluorescence.Include a control sample of unlabeled cells to assess the level of autofluorescence.[8]
Non-specific antibody binding.If using an antibody for detection, ensure it is specific to the target and titrate the antibody to find the optimal concentration that minimizes non-specific binding.[8]
Cell Death or Altered Physiology High concentration of 17-AHA.High concentrations of azido-sugars can affect cell health.[2] Perform a toxicity assay to determine the highest tolerable concentration for your cell line.
Contamination.Ensure sterile techniques are used throughout the experiment to prevent bacterial or other microbial contamination.
Precipitation During Labeling Altered molecule properties.The addition of 17-AHA and the subsequent click chemistry modification can alter the properties of proteins, potentially leading to precipitation. If this occurs, consider reducing the concentration of the labeling reagents.[9]
Quantitative Data Summary
Parameter Cell Line Concentration Incubation Time Reference
17-AHA LabelingHEK293T, HT221 mM1 hour[1]
Ac4ManNAz (Azido-sugar)A54910 µM3 days[2]
Anisomycin (Protein Synthesis Inhibitor)Xenopus brain25 mM3.5 hours[10]
PTZ (Seizure-inducing agent)Xenopus brain15 mM3.5 hours[10]
Experimental Protocols
Protocol 1: 17-AHA Labeling of Cultured Cells

This protocol is a general guideline and should be optimized for your specific cell type.

  • Cell Seeding: Plate cells and grow them to approximately 80% confluency.[1]

  • Methionine Depletion: Remove the complete growth medium and wash the cells with PBS. Add methionine-free medium and incubate for 30 minutes to deplete intracellular methionine.[1]

  • 17-AHA Labeling: Replace the methionine-free medium with fresh methionine-free medium containing the optimized concentration of 17-AHA (e.g., 1 mM). Incubate for the desired time (e.g., 1 hour).[1]

  • Cell Harvest: Wash the cells with ice-cold PBS. For adherent cells, they can be harvested using a cell scraper or by using 1 mM EDTA in PBS.[4]

  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay.

Protocol 2: Click Chemistry Reaction for Biotin Tagging

This protocol describes the copper-catalyzed click reaction to attach a biotin-alkyne tag to the 17-AHA-labeled proteins.

  • Prepare Stock Solutions:

    • 100 mM THPTA ligand in water.[5]

    • 20 mM CuSO4 in water.[6]

    • 300 mM sodium ascorbate (B8700270) in water (prepare fresh).[6]

    • 2.5 mM alkyne-biotin in DMSO or water.[6]

  • Reaction Setup: In a microcentrifuge tube, combine the following for each sample:

    • 50 µL of protein lysate (1-5 mg/mL).[6]

    • 90 µL of PBS buffer.[6]

    • 20 µL of 2.5 mM alkyne-biotin.[6]

  • Add Click Reagents:

    • Add 10 µL of 100 mM THPTA solution and vortex briefly.[6]

    • Add 10 µL of 20 mM CuSO4 solution and vortex briefly.[6]

    • Add 10 µL of 300 mM sodium ascorbate solution to initiate the reaction and vortex briefly.[6]

  • Incubation: Protect the reaction from light and incubate for 30 minutes at room temperature.[6]

  • Downstream Processing: The biotin-labeled proteins are now ready for downstream applications such as enrichment with streptavidin beads or detection by western blot.

Visualizations

experimental_workflow cluster_labeling Step 1: Metabolic Labeling cluster_click_reaction Step 2: Click Chemistry cluster_analysis Step 3: Downstream Analysis seed_cells Seed Cells (80% Confluency) methionine_depletion Methionine Depletion (30 min) seed_cells->methionine_depletion aha_labeling 17-AHA Incubation methionine_depletion->aha_labeling cell_harvest Cell Harvest aha_labeling->cell_harvest cell_lysis Cell Lysis cell_harvest->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant click_reaction Click Reaction with Alkyne-Biotin protein_quant->click_reaction enrichment Enrichment (Streptavidin) click_reaction->enrichment western_blot Western Blot click_reaction->western_blot mass_spec Mass Spectrometry enrichment->mass_spec

Caption: Experimental workflow for 17-AHA labeling and analysis.

troubleshooting_logic cluster_incorporation Check 17-AHA Incorporation cluster_click Check Click Reaction cluster_detection Check Detection start Low or No Signal Detected optimize_conc Optimize 17-AHA Concentration & Time start->optimize_conc Possible Issue check_cells Verify Cell Health & Confluency start->check_cells Possible Issue positive_control Run Positive Control (e.g., HEK293T) start->positive_control Possible Issue fresh_reagents Use Fresh Reagents (esp. Ascorbate) start->fresh_reagents Possible Issue no_chelators Remove Chelators (EDTA, EGTA) start->no_chelators Possible Issue check_permeabilization Ensure Proper Permeabilization start->check_permeabilization Possible Issue validate_antibody Validate Detection Antibody start->validate_antibody Possible Issue check_autofluorescence Assess Autofluorescence start->check_autofluorescence Possible Issue

Caption: Troubleshooting logic for low signal in 17-AHA labeling.

References

troubleshooting low signal in 17-azidoheptadecanoic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 17-azidoheptadecanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal in their experiments involving this metabolic labeling reagent.

Troubleshooting Guide: Low Signal

This guide addresses common causes of low or no signal in experiments using this compound for metabolic labeling and subsequent detection via click chemistry.

Question 1: Why am I seeing a very weak or no signal after metabolic labeling and click chemistry?

Answer: Low signal can originate from several stages of the experimental workflow, including the metabolic labeling step, the click chemistry reaction, or the final detection method. Below is a systematic guide to troubleshoot this issue.

1. Metabolic Labeling Efficiency

  • Inadequate Labeling Time or Concentration: Insufficient incubation time or a suboptimal concentration of this compound can lead to poor incorporation into target molecules. Shorter labeling periods can result in less efficient probe incorporation.[1]

  • Cell Health and Viability: The metabolic activity of your cells is crucial for the incorporation of the fatty acid analog. Ensure cells are healthy and not overly confluent. High concentrations of the labeling reagent can sometimes be toxic.

  • Probe Stability and Storage: Improper storage of this compound can lead to its degradation. It is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles by preparing aliquots.

2. Click Chemistry Reaction Inefficiency

  • Copper Catalyst Oxidation: The click reaction requires Copper(I) (Cu(I)) as a catalyst. Cu(I) is unstable and can be readily oxidized to the inactive Cu(II) state.

  • Insufficient Reducing Agent: A reducing agent, such as sodium ascorbate (B8700270), is necessary to maintain copper in the active Cu(I) state.

  • Ligand Issues: A copper-chelating ligand is essential to stabilize the Cu(I) catalyst, prevent its oxidation, and accelerate the reaction. The choice and concentration of the ligand are critical.

  • Impure Reagents: The purity of the azide (B81097) probe, the alkyne reporter tag, and solvents can significantly affect the reaction's success.

3. Detection and Imaging Problems

  • Inefficient Protein Extraction or Precipitation: Poor recovery of labeled proteins will result in a weak signal.

  • Suboptimal Imaging Settings: For fluorescent detection, ensure that the imaging system is set to the correct excitation and emission wavelengths for your fluorophore.

  • High Background Fluorescence: High background can obscure a weak signal. This can be caused by improper washing, contaminated reagents, or autofluorescence of the membrane or gel.

Frequently Asked Questions (FAQs)

Metabolic Labeling

Q1: What is the optimal concentration and incubation time for this compound?

A1: The optimal conditions can vary between cell types and experimental goals. However, a good starting point is a concentration of 20-25 µM with an incubation time of 6 hours or more.[2] For some cell lines, overnight labeling may be beneficial.[1] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.

Q2: How can I assess the toxicity of this compound in my cells?

A2: You can perform a cell viability assay, such as an MTT or CCK-8 assay, to test a range of concentrations of this compound. This will help you determine the highest concentration you can use without significantly impacting cell health.

Q3: Can I perform pulse-chase experiments with this compound?

A3: Yes, pulse-chase experiments are a powerful application of this probe to study the turnover of lipid modifications. A typical pulse-chase experiment involves labeling cells with this compound for a short period (e.g., 2 hours), followed by washing and incubation with media containing an excess of the corresponding natural fatty acid (heptadecanoic acid or palmitic acid).[1][3]

Click Chemistry

Q4: Which copper source, reducing agent, and ligand should I use for the click reaction?

A4: A common and effective combination is Copper(II) sulfate (B86663) (CuSO₄) as the copper source, sodium ascorbate as the reducing agent, and a copper-chelating ligand. The ligand is crucial for protecting the copper from oxidation and accelerating the reaction. For reactions in aqueous buffers, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are recommended. The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.

Q5: What can I do if I suspect my click chemistry reaction is not working efficiently?

A5:

  • Prepare Fresh Reagents: Always use freshly prepared solutions of the reducing agent (sodium ascorbate).

  • Optimize Reagent Concentrations: Ensure you are using the recommended concentrations for the copper sulfate, ligand, and reducing agent.

  • Order of Addition: It is often recommended to pre-mix the copper salt and the ligand before adding them to the reaction mixture.

  • Degas Solutions: To minimize oxidation of the Cu(I) catalyst, you can degas your reaction buffers.

Detection

Q6: I'm using in-gel fluorescence for detection and see high background. How can I reduce it?

A6:

  • Thorough Washing: Ensure all washing steps in your protocol are performed diligently to remove excess fluorescent probe.

  • Use High-Purity Water: Use ultrapure water for all buffers and washing steps.

  • Clean Imaging System: Always clean the surface of the imaging system before scanning your gel.

  • Check for Contamination: Avoid touching the gel with bare hands and use clean containers.

Q7: My signal is weak when I perform a Western blot with a biotin-azide tag and streptavidin-HRP. What could be the issue?

A7:

  • Inefficient Transfer: Confirm that your proteins have transferred efficiently to the membrane by using a total protein stain.

  • Blocking Buffer: Ensure your blocking buffer is compatible with streptavidin-based detection. Some blocking agents can interfere with the biotin-streptavidin interaction.

  • Antibody/Streptavidin Concentration: Optimize the concentration of your streptavidin-HRP conjugate. Using too much can lead to high background, while too little will result in a weak signal.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells
  • Cell Seeding: Plate cells at a density that will not lead to over-confluence by the end of the labeling period.

  • Preparation of Labeling Medium: Prepare a stock solution of this compound in DMSO (e.g., 20 mM). Dilute the stock solution in your normal cell culture medium to the desired final concentration (e.g., 20 µM).

  • Metabolic Labeling: Remove the existing medium from your cells and replace it with the labeling medium.

  • Incubation: Incubate the cells for the desired period (e.g., 2-8 hours) under normal cell culture conditions (37°C, 5% CO₂).

  • Cell Harvesting: After incubation, wash the cells twice with cold PBS to remove unincorporated this compound.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors. The cell pellet can be frozen at -80°C for later use.

Protocol 2: Click Chemistry Reaction for Protein Labeling in Lysate
  • Prepare Click Chemistry Reagents:

    • Reporter Tag: Prepare a stock solution of your alkyne-functionalized reporter tag (e.g., alkyne-biotin or a fluorescent alkyne) in DMSO.

    • Copper(II) Sulfate: Prepare a 20 mM stock solution in water.

    • Ligand (THPTA): Prepare a 100 mM stock solution in water.

    • Sodium Ascorbate: Prepare a 300 mM stock solution in water immediately before use.

  • Reaction Setup (Example for 100 µL final volume):

    • To 87 µL of your protein lysate (containing this compound-labeled proteins), add 1 µL of the alkyne reporter tag stock solution.

    • Add 10 µL of the 100 mM THPTA solution and vortex briefly.

    • Add 1 µL of the 20 mM CuSO₄ solution and vortex briefly.

    • Initiate the reaction by adding 1 µL of the 300 mM sodium ascorbate solution. Vortex briefly.

  • Incubation: Protect the reaction from light (especially if using a fluorescent tag) and incubate at room temperature for 30-60 minutes.

  • Downstream Processing: The click-labeled proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

Data Presentation

Table 1: Recommended Starting Concentrations for Experimental Reagents

ReagentStock ConcentrationFinal ConcentrationNotes
This compound20 mM in DMSO20-25 µMOptimize for your cell line.
Alkyne Reporter Tag10 mM in DMSO100 µM
Copper(II) Sulfate (CuSO₄)20 mM in H₂O200 µM
THPTA Ligand100 mM in H₂O1 mM
Sodium Ascorbate300 mM in H₂O3 mMPrepare fresh before each use.

Visualizations

ExperimentalWorkflow cluster_labeling Metabolic Labeling cluster_click Click Chemistry cluster_detection Detection start Plate Cells labeling Incubate with This compound start->labeling harvest Wash and Harvest Cells labeling->harvest lysis Cell Lysis harvest->lysis click_reaction Add Click Reagents: - Alkyne Reporter - CuSO4 + Ligand - Sodium Ascorbate lysis->click_reaction incubation Incubate at RT click_reaction->incubation sds_page SDS-PAGE incubation->sds_page detection In-Gel Fluorescence or Western Blot sds_page->detection

Caption: Experimental workflow for metabolic labeling and detection.

Troubleshooting cluster_labeling Metabolic Labeling Issues cluster_click Click Chemistry Issues cluster_detection Detection Issues Start Low or No Signal LabelingTime Optimize Labeling Time and Concentration Start->LabelingTime CellHealth Check Cell Viability (e.g., MTT assay) Start->CellHealth ProbeStorage Verify Probe Storage (-20°C or -80°C) Start->ProbeStorage FreshReagents Use Fresh Sodium Ascorbate Start->FreshReagents CopperLigand Check Copper/Ligand Concentrations Start->CopperLigand Purity Ensure Reagent Purity Start->Purity Washing Improve Washing Steps Start->Washing Imaging Optimize Imager Settings Start->Imaging Transfer Confirm Protein Transfer (for Western Blot) Start->Transfer

Caption: Troubleshooting flowchart for low signal.

References

dealing with non-specific labeling of 17-azidoheptadecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 17-azidoheptadecanoic acid (17-AHA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during metabolic labeling experiments, with a particular focus on mitigating non-specific labeling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound (17-AHA) is a fatty acid analog that contains a terminal azide (B81097) group. It is used as a chemical probe in metabolic labeling studies. Cells take up 17-AHA and incorporate it into various lipids and post-translationally modify proteins through fatty acylation. The azide group serves as a bioorthogonal handle, allowing for the subsequent detection and analysis of these modified molecules using click chemistry.

Q2: What is "non-specific labeling" and why is it a problem?

A2: Non-specific labeling, in the context of 17-AHA, refers to the association of the fatty acid probe with cellular components through mechanisms other than enzymatic incorporation into lipids or acylated proteins. This can include hydrophobic interactions with cellular membranes or proteins, leading to a high background signal that can obscure the specific signal from true metabolic incorporation. This high background reduces the signal-to-noise ratio and can lead to false-positive results.

Q3: What are the main causes of high background or non-specific signal with 17-AHA?

A3: High background signal can arise from several factors:

  • Excess Probe Concentration: Using a concentration of 17-AHA that is too high can lead to its aggregation and non-specific association with cellular structures.

  • Insufficient Washing: Inadequate washing of cells after the labeling period fails to remove all of the unincorporated 17-AHA.

  • Suboptimal Click Chemistry Conditions: Inefficient click chemistry can lead to the non-specific binding of the detection reagent.

  • Cell Health: Unhealthy or dying cells can exhibit increased membrane permeability, leading to higher non-specific uptake of the probe.

Q4: How can I be sure that the signal I am observing is from specific metabolic incorporation?

A4: To confirm the specificity of your labeling, you should include several controls in your experiment:

  • No-probe control: Cells that are not treated with 17-AHA but are subjected to the same click chemistry and detection steps. This will reveal the background signal from the detection reagents themselves.

  • Competition control: Co-incubate the cells with 17-AHA and an excess of the natural fatty acid, heptadecanoic acid. A significant reduction in signal in the presence of the competitor would indicate specific enzymatic incorporation.

  • Time-course experiment: Analyze the incorporation of 17-AHA over different incubation times. Specific labeling should increase over time as more of the probe is metabolically incorporated.

Troubleshooting Guides

Problem 1: High Background Signal / Low Signal-to-Noise Ratio

High background is a common issue that can mask the specific signal. Here’s a systematic approach to troubleshoot this problem.

Potential Cause Recommended Solution
Concentration of 17-AHA is too high Titrate the concentration of 17-AHA to find the optimal balance between signal and background. Start with a lower concentration (e.g., 10-25 µM) and increase it incrementally. For many cell lines, a concentration between 25-100 µM is a good starting range.[1]
Inadequate removal of unincorporated probe Increase the number and duration of washing steps after the labeling period. Use ice-cold PBS for washing to reduce metabolic activity and membrane fluidity.
Non-specific binding of click chemistry reagents Ensure all click chemistry reagents are fresh and properly prepared. Include a blocking step (e.g., with BSA) before the click reaction to reduce non-specific binding of the detection probe. Titrate the concentration of the fluorescent azide or alkyne probe to the lowest effective concentration.
Suboptimal cell health Monitor cell viability throughout the experiment. Ensure cells are healthy and not overly confluent before starting the labeling. Toxicity from the probe or other reagents can lead to increased background.
Precipitation of 17-AHA Due to its hydrophobic nature, 17-AHA can be difficult to dissolve. To improve solubility and cellular uptake, it is recommended to first saponify the fatty acid and then complex it with fatty-acid-free BSA.[2]
Problem 2: Weak or No Specific Signal

If you are not detecting a signal from your protein or lipid of interest, consider the following.

Potential Cause Recommended Solution
Insufficient incorporation of 17-AHA Optimize the incubation time. Metabolic incorporation can take several hours. Perform a time-course experiment (e.g., 4, 8, 12, 18 hours) to determine the optimal labeling duration for your cell type and target.[1]
Low abundance of the target molecule If your protein of interest is of low abundance, you may need to enrich your sample after labeling and before detection. This can be done by immunoprecipitation of the target protein.
Inefficient click chemistry reaction Prepare the click chemistry reaction mix fresh each time, especially the sodium ascorbate (B8700270) solution which is prone to oxidation. Ensure the copper catalyst is active. Degassing the reaction buffer can help to prevent oxidation of the Cu(I) catalyst.
Metabolic alteration of the probe Cells can metabolize 17-AHA. If the labeling period is too long, the probe may be incorporated into various cellular lipid pools, diluting the signal from your specific target. Shorter labeling periods can sometimes yield a weaker but more specific signal.[3]

Experimental Protocols

Protocol 1: Optimized Metabolic Labeling of Mammalian Cells with 17-AHA

This protocol is adapted from methods used for the similar fatty acid analog, 17-octadecynoic acid (17-ODYA), and is optimized for improved cellular uptake and reduced background.[2][3]

Materials:

  • This compound (17-AHA)

  • Potassium hydroxide (B78521) (KOH)

  • Fatty-acid-free Bovine Serum Albumin (BSA)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Mammalian cells of interest

Procedure:

  • Preparation of Saponified 17-AHA Stock Solution:

    • Dissolve 17-AHA in ethanol (B145695) to a concentration of 50 mM.

    • Add an equal volume of 150 mM KOH.

    • Heat at 65°C for 30 minutes to saponify the fatty acid.

    • This stock solution can be stored at -20°C.

  • Preparation of 17-AHA:BSA Complex:

    • Warm the saponified 17-AHA stock solution and a 10% fatty-acid-free BSA solution in PBS to 37°C.

    • Add the saponified 17-AHA to the BSA solution to achieve the desired final molar ratio (e.g., 5:1).

    • Incubate at 37°C for 15 minutes to allow for complex formation.

  • Metabolic Labeling:

    • Plate mammalian cells and grow to the desired confluency.

    • Replace the culture medium with fresh medium containing the 17-AHA:BSA complex at the desired final concentration (typically 25-100 µM).

    • Incubate the cells for the desired labeling period (e.g., 4-18 hours).

  • Cell Lysis and Sample Preparation:

    • After incubation, wash the cells twice with ice-cold PBS to remove excess 17-AHA.

    • Lyse the cells using a suitable lysis buffer.

    • Collect the cell lysate for downstream analysis (e.g., click chemistry, SDS-PAGE, mass spectrometry).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Detection

This protocol describes the "click" reaction to attach a reporter molecule (e.g., a fluorophore or biotin (B1667282) with an alkyne group) to the azide-modified proteins or lipids.

Materials:

  • Cell lysate containing 17-AHA labeled molecules

  • Alkyne-functionalized reporter probe (e.g., alkyne-fluorophore, alkyne-biotin)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

Procedure:

  • Prepare Click Chemistry Reagents:

    • Prepare stock solutions of the alkyne probe, TCEP, TBTA, CuSO₄, and sodium ascorbate in a suitable solvent (e.g., DMSO or water). Sodium ascorbate should be prepared fresh.

  • Perform the Click Reaction:

    • To your cell lysate, add the click chemistry reagents in the following order, vortexing gently after each addition:

      • Alkyne probe

      • TCEP

      • TBTA

      • CuSO₄

      • Sodium ascorbate

    • Incubate the reaction at room temperature for 1 hour, protected from light if using a fluorescent probe.

  • Sample Analysis:

    • Following the click reaction, the labeled proteins can be analyzed by SDS-PAGE and in-gel fluorescence scanning (for fluorescent probes) or enriched using streptavidin beads followed by western blotting or mass spectrometry (for biotin probes).

Visualizations

experimental_workflow cluster_labeling Metabolic Labeling cluster_detection Detection start Plate Cells add_probe Add 17-AHA:BSA Complex start->add_probe incubate Incubate (4-18h) add_probe->incubate wash Wash with PBS incubate->wash lyse Lyse Cells wash->lyse click Click Chemistry (CuAAC) lyse->click analyze Analyze (SDS-PAGE, MS) click->analyze

Caption: Experimental workflow for metabolic labeling with 17-AHA and subsequent detection.

troubleshooting_logic cluster_causes cluster_solutions start High Background? probe_conc Probe Concentration Too High? start->probe_conc Yes washing Insufficient Washing? probe_conc->washing No titrate_probe Titrate 17-AHA Concentration probe_conc->titrate_probe Yes click_reagents Click Reagent Issues? washing->click_reagents No increase_washes Increase Wash Steps washing->increase_washes Yes optimize_click Optimize Click Reaction click_reagents->optimize_click Yes signaling_pathway cluster_products Labeled Products 17-AHA 17-AHA Cellular Uptake Cellular Uptake 17-AHA->Cellular Uptake Metabolic Activation\n(17-AHA-CoA) Metabolic Activation (17-AHA-CoA) Cellular Uptake->Metabolic Activation\n(17-AHA-CoA) Enzymatic Incorporation Enzymatic Incorporation Metabolic Activation\n(17-AHA-CoA)->Enzymatic Incorporation Acylated Proteins Acylated Proteins Enzymatic Incorporation->Acylated Proteins Lipids Lipids Enzymatic Incorporation->Lipids

References

Technical Support Center: 17-Azidoheptadecanoic Acid (17-AHA) Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the detection sensitivity of 17-azidoheptadecanoic acid (17-AHA) labeled proteins.

Troubleshooting Guide: Improving Detection Sensitivity

Low or no signal is a common issue when working with 17-AHA labeled proteins. This guide provides a systematic approach to troubleshooting and enhancing your detection sensitivity.

Problem: Weak or No Signal After Click Chemistry Reaction

Potential Cause Recommended Solution
Suboptimal 17-AHA Incorporation Optimize Labeling Conditions: Adjust the concentration of 17-AHA and the incubation time. For many cell lines, 1mM 17-AHA for 1-4 hours is a good starting point.[1] Healthy, sub-confluent cells (around 80% confluency) generally show better incorporation.[1]
Methionine Depletion: Ensure complete removal of methionine from the culture medium before adding 17-AHA to reduce competition. A 30-minute incubation in methionine-free medium prior to labeling is recommended.[1] Use dialyzed fetal bovine serum (FBS) to avoid residual methionine.[1]
Inefficient Click Reaction Fresh Reagents: Prepare the click reaction mixture immediately before use. The copper (I) catalyst is prone to oxidation.[2] Do not use any additive buffer that has turned yellow.[2]
Repeat the Reaction: Instead of extending the incubation time beyond 30 minutes, performing a second 30-minute incubation with fresh click reaction reagents can be more effective at improving a low signal.[2]
Avoid Chelators: Ensure that no metal chelators like EDTA or EGTA are present in your buffers, as they can sequester the copper catalyst.[2]
Issues with Sample Preparation Proper Fixation and Permeabilization: For imaging applications, ensure cells are adequately fixed and permeabilized to allow the click reagents to access the incorporated 17-AHA.[2]
Protein Denaturation: For Western blot analysis, denaturing proteins may improve the accessibility of the incorporated 17-AHA for the click reaction.[2]
Poor Detection Antibody Incubation: For Western blot detection of biotin-tagged proteins, increasing the primary antibody incubation time (e.g., to multiple days at 4°C) can enhance the signal.[3][4]

Problem: High Background or Non-Specific Staining

Potential Cause Recommended Solution
Non-specific Antibody Binding Blocking: Ensure adequate blocking of the membrane (e.g., with 5% BSA or non-fat milk) before antibody incubation.
"Sticky" Proteins Stringent Washes: Increase the number and stringency of wash steps after the click reaction and during Western blotting to remove non-specifically bound proteins.[5]
Cleavable Linkers: Consider using cleavable biotin-azide linkers, which can help reduce the co-purification of non-specific binders in mass spectrometry experiments.[5]

Frequently Asked Questions (FAQs)

Q1: What is 17-AHA and how does it work?

This compound (AHA) is an analog of the amino acid methionine that contains an azide (B81097) group.[6] When introduced to cells, it is incorporated into newly synthesized proteins in place of methionine by the cell's natural translational machinery.[1] The azide group serves as a "handle" for a bioorthogonal click chemistry reaction, allowing for the specific attachment of a reporter molecule (e.g., a fluorophore or biotin) for visualization or enrichment.[1][7]

Q2: My cells are growing slowly or seem stressed after 17-AHA labeling. Is this normal?

While 17-AHA labeling is generally considered non-toxic, methionine starvation and the incorporation of a non-canonical amino acid can have some effect on certain signaling pathways and may cause limited cellular stress.[1] It is recommended to optimize the labeling conditions (concentration and duration) to minimize any potential adverse effects on cell viability and growth.[2]

Q3: Can I use 17-AHA for in vivo studies?

Yes, 17-AHA has been successfully used for in vivo labeling in model organisms.[3][4][8] However, achieving sufficient labeling in tissues can require longer exposure times (hours to days) compared to cell culture experiments.[3][4] Administration can be done through diet or injection.[8][9]

Q4: What is the difference between enriching for labeled proteins at the protein level versus the peptide level for mass spectrometry?

Enrichment at the peptide level (after trypsin digestion) has been shown to be approximately five times more efficient for identifying biotinylated proteins by mass spectrometry compared to enrichment at the protein level.[1] This approach, as used in the HILAQ (Heavy Isotope Labeled Azidohomoalanine Quantification) method, can improve both the identification and quantification of newly synthesized proteins.[1]

Q5: I see strong nucleolar and cytoplasmic labeling in my imaging experiments. Is this expected?

Yes, this is expected. All proteins synthesized during the 17-AHA incubation period will be labeled, regardless of their cellular location. Therefore, it is normal to observe strong labeling in areas of high protein synthesis, such as the nucleoli and cytoplasm.[2]

Quantitative Data Summary

Table 1: Recommended 17-AHA Labeling Conditions for Cell Culture

ParameterRecommended RangeNotes
17-AHA Concentration 50 µM - 1 mMOptimal concentration is cell-type dependent.[1][7]
Incubation Time 1 - 4 hoursShorter times can be used, but may result in lower signal.[1]
Cell Confluency ~80%Healthy, actively dividing cells incorporate 17-AHA more efficiently.[1]
Medium Methionine-freeEssential to reduce competition with endogenous methionine.[1][6]

Experimental Protocols & Workflows

General Workflow for 17-AHA Labeling and Detection

This workflow outlines the key steps for labeling newly synthesized proteins with 17-AHA and subsequent detection via click chemistry.

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Click Chemistry Reaction cluster_3 Downstream Analysis A 1. Seed Cells B 2. Methionine Depletion (Methionine-free medium) A->B C 3. 17-AHA Incubation B->C D 4. Cell Lysis C->D E 5. Protein Quantification D->E F 6. Add Click Reaction Cocktail (Alkyne probe, Copper catalyst, etc.) E->F G 7. Incubate (e.g., 30 min) F->G H 8a. Western Blot G->H I 8b. Mass Spectrometry G->I J 8c. Fluorescence Imaging G->J

Caption: General experimental workflow for 17-AHA labeling and detection.

Troubleshooting Logic for Low Signal

This diagram illustrates a logical approach to troubleshooting low signal intensity in 17-AHA experiments.

G Start Low Signal Detected Check_Incorporation Check 17-AHA Incorporation Start->Check_Incorporation Optimize_Labeling Optimize Labeling: - Increase 17-AHA conc. - Increase incubation time - Ensure Met-free medium Check_Incorporation->Optimize_Labeling If low Check_Click_Reaction Check Click Reaction Check_Incorporation->Check_Click_Reaction If OK Optimize_Labeling->Check_Click_Reaction Fresh_Reagents Use Fresh Reagents Check_Click_Reaction->Fresh_Reagents If reagents are old Repeat_Reaction Repeat Click Reaction Check_Click_Reaction->Repeat_Reaction If signal is still low Check_Detection Check Detection Method Check_Click_Reaction->Check_Detection If OK Fresh_Reagents->Check_Detection Repeat_Reaction->Check_Detection Optimize_WB Optimize Western Blot: - Increase Ab incubation - Use sensitive substrate Check_Detection->Optimize_WB Success Signal Improved Optimize_WB->Success

References

Validation & Comparative

A Comparative Guide to 17-Azidoheptadecanoic Acid for Studying Protein S-Palmitoylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 17-azidoheptadecanoic acid (17-AHA), a bioorthogonal probe, with other prevalent methods for the detection and quantification of protein S-palmitoylation. S-palmitoylation, the reversible attachment of fatty acids like palmitic acid to cysteine residues, is a critical post-translational modification that regulates protein trafficking, stability, and function.[1][2][3][4] Understanding this dynamic process is vital for elucidating cellular signaling pathways and developing novel therapeutic strategies for diseases like cancer and neurodegenerative disorders.[2][5]

Overview of S-Palmitoylation Detection Methods

Several techniques have been developed to study protein S-palmitoylation, each with distinct advantages and limitations. These methods can be broadly categorized into metabolic labeling strategies and chemical-based enrichment assays.

  • Metabolic Labeling with Bioorthogonal Probes: This approach involves introducing fatty acid analogs containing a bioorthogonal chemical handle (e.g., an azide (B81097) or alkyne) into cells.[6] These probes, such as 17-AHA (azide) and 17-octadecynoic acid (17-ODYA) (alkyne), are incorporated into proteins by the cell's natural enzymatic machinery.[6][7] The chemical handle then allows for the specific attachment of reporter tags (e.g., fluorophores or biotin) via click chemistry for subsequent visualization or enrichment.[6][7] This method is particularly useful for studying the dynamics of palmitoylation using pulse-chase experiments.[7][8]

  • Chemical-Based Enrichment (Acyl-Biotin Exchange & Acyl-RAC): These methods, including Acyl-Biotin Exchange (ABE) and Acyl-Resin Assisted Capture (Acyl-RAC), detect endogenously palmitoylated proteins without the need for metabolic labeling.[3][6][9] The core principle involves the specific cleavage of the thioester bond linking the fatty acid to the cysteine residue using hydroxylamine (B1172632), followed by the capture of the newly freed thiol group.[1][3][4][6]

  • Radiolabeling: The traditional method for studying palmitoylation involves metabolic labeling with radioactive fatty acids, such as [3H]-palmitate.[7] While sensitive, this technique poses safety concerns, requires long exposure times, and is less suited for high-throughput applications.[6][7]

Quantitative Data Comparison

The choice of method can significantly impact the identification and quantification of palmitoylated proteins. The following table summarizes a comparative analysis of different techniques.

MethodPrincipleAdvantagesDisadvantagesThroughputDynamic Studies
17-AHA / 17-ODYA (Metabolic Labeling) Bioorthogonal fatty acid incorporation followed by click chemistry.[6]High sensitivity, enables pulse-chase analysis of turnover rates, non-radioactive.[7][8]Potential for metabolic bias, may not label all endogenous sites.HighExcellent
Acyl-Biotin Exchange (ABE) Hydroxylamine cleavage of thioester bond, followed by biotinylation of free thiol.[3][5]Detects endogenous palmitoylation, no metabolic labeling required.[9]Multiple steps can lead to sample loss, potential for incomplete recovery of membrane proteins.[10]MediumLimited
Acyl-Resin Assisted Capture (Acyl-RAC) Hydroxylamine cleavage followed by direct capture of free thiol on a resin.[6]Fewer steps than ABE, detects endogenous modification.[6]May not distinguish between different fatty acid modifications.[6]MediumLimited
[3H]-Palmitate (Radiolabeling) Metabolic incorporation of a radioactive fatty acid.High sensitivity.Health and safety concerns, long exposure times, low throughput.[6][7]LowPossible

Studies have shown that while there is good agreement between methods like ABE and Acyl-RAC, many protein identifications are unique to one method, suggesting methodological differences can influence results.[5]

Experimental Protocols and Workflows

1. Metabolic Labeling with 17-AHA and Click Chemistry

This protocol outlines the general steps for labeling proteins with 17-AHA and subsequent detection.

a. Metabolic Labeling:

  • Culture cells to the desired confluency.

  • Replace the normal growth medium with a medium containing 17-AHA (typically 25-100 µM).

  • Incubate the cells for a specified period (e.g., 4-16 hours) to allow for the incorporation of the fatty acid analog.

  • Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.

b. Click Chemistry Reaction:

  • To the cell lysate, add the click chemistry reaction cocktail. A typical cocktail includes:

    • An alkyne-functionalized reporter tag (e.g., alkyne-biotin or a fluorescent alkyne).

    • A copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) (CuSO4) and a reducing agent like sodium ascorbate.[11]

    • A copper-chelating ligand, such as THPTA, to improve reaction efficiency and reduce cytotoxicity.[11][12]

  • Incubate the reaction for 1-2 hours at room temperature.[11]

  • The labeled proteins are now ready for downstream analysis, such as enrichment with streptavidin beads (if biotin-tagged) or direct in-gel fluorescence imaging.

G cluster_cell In-Cell Labeling cluster_lysis Lysis & Reaction cluster_analysis Downstream Analysis CellCulture 1. Cell Culture Incubation 2. Incubate with 17-AHA CellCulture->Incubation Add 17-AHA Lysis 3. Cell Lysis Incubation->Lysis ClickReaction 4. Click Chemistry (add Alkyne-tag, Cu(I)) Lysis->ClickReaction Enrichment 5a. Affinity Enrichment (Biotin-tag) ClickReaction->Enrichment Imaging 5b. In-Gel Fluorescence (Fluorophore-tag) ClickReaction->Imaging MS 6. Mass Spectrometry Enrichment->MS WB 6. Western Blot Enrichment->WB

Workflow for 17-AHA metabolic labeling and detection.

2. Acyl-Resin Assisted Capture (Acyl-RAC)

This protocol describes the enrichment of endogenously S-acylated proteins.

  • Lysis and Thiol Blocking: Lyse cells in a buffer containing a thiol-blocking agent (e.g., N-ethylmaleimide, NEM) to cap all free cysteine residues.

  • Thioester Cleavage: Treat the lysate with neutral hydroxylamine to specifically cleave the thioester bonds of S-acylated proteins, exposing the previously modified cysteine thiols. A control sample is treated without hydroxylamine.

  • Capture: Incubate the lysate with a thiol-reactive resin (e.g., thiopropyl sepharose) to capture the proteins that had their thioester bonds cleaved.

  • Elution and Analysis: Elute the captured proteins from the resin using a reducing agent and analyze by western blot or mass spectrometry.

G Protein Protein with Free and Acylated Cysteines Blocked 1. Block Free Thiols (e.g., NEM) Protein->Blocked Cleaved 2. Cleave Thioester (+ Hydroxylamine) Blocked->Cleaved Captured 3. Capture on Thiol-Reactive Resin Cleaved->Captured Analyzed 4. Elute and Analyze (Western Blot / MS) Captured->Analyzed

Acyl-Resin Assisted Capture (Acyl-RAC) workflow.

Signaling Pathway Visualization: Ras Palmitoylation Cycle

S-palmitoylation is crucial for the proper localization and signaling of many proteins, including the oncoprotein Ras. The dynamic cycle of palmitoylation and depalmitoylation regulates its association with the plasma membrane and subsequent activation of downstream signaling pathways.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol / Golgi Ras_PM Ras-GTP (Palmitoylated, Active) MAPK MAPK Signaling Ras_PM->MAPK Activates APT APTs (Thioesterases) Ras_PM->APT Substrate Ras_cyto Ras-GDP (Soluble) PAT PATs (DHHC enzymes) Ras_cyto->PAT Substrate PAT->Ras_PM Palmitoylation (at Golgi) APT->Ras_cyto Depalmitoylation

Dynamic cycle of Ras S-palmitoylation and signaling.

Conclusion

This compound provides a powerful and versatile tool for investigating protein S-palmitoylation, especially for studying the dynamics of this modification. Its main advantage over chemical enrichment methods like Acyl-RAC is the ability to perform pulse-chase experiments to determine fatty acid turnover rates on specific proteins.[8] However, the choice of methodology should be guided by the specific research question. For identifying the complete set of endogenously palmitoylated proteins under steady-state conditions, chemical methods like Acyl-RAC or ABE are valuable alternatives.[6][9] Combining these different approaches can provide a more comprehensive understanding of the complex role of S-palmitoylation in health and disease.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 17-Azidoheptadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols and logistical information for the handling and disposal of 17-Azidoheptadecanoic acid. The following guidelines are based on established best practices for managing azido (B1232118) compounds, which are known for their potential explosive and toxic properties. A thorough risk assessment must be completed prior to commencing any work with this chemical.

I. Personal Protective Equipment (PPE)

Due to the inherent risks associated with organic azides, a stringent PPE protocol is mandatory to ensure personnel safety. This includes protection against explosions, splashes, and toxic exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeMinimum RequirementRecommended for Higher Risk Operations
Hand Nitrile gloves (double-gloving recommended)SilverShield® or butyl rubber outer gloves over inner nitrile gloves.[1][2]
Eye Chemical splash goggles.[1][2]A face shield worn in addition to chemical splash goggles.[1][3][4]
Body Flame-resistant lab coat.[1][4]Chemical-resistant apron over a flame-resistant lab coat.[1]
Foot Fully enclosed, chemical-resistant shoes.[1]Steel-toed, chemical-resistant boots.[1]
Respiratory Work must be conducted in a certified chemical fume hood.[1][4]A NIOSH-approved respirator if there is any potential for aerosol generation outside of a fume hood.[1]

II. Operational Plan: From Handling to Disposal

Safe handling of this compound requires meticulous adherence to established procedures to minimize risks.

A. Engineering Controls and Work Practices

  • Fume Hood: All manipulations of this compound must be performed in a certified chemical fume hood with the sash positioned as low as possible.[3][4]

  • Blast Shield: The use of a blast shield is mandatory, especially when heating the compound or running reactions at a larger scale.[3][4][5]

  • Quantity: Always work with the smallest quantity of the azide (B81097) compound necessary for the experiment.[3][4]

  • Avoid Incompatibilities:

    • Metals: Avoid contact with heavy metals and their salts, as this can lead to the formation of highly explosive metal azides.[4] Use plastic or ceramic spatulas for weighing and transferring.[2][3]

    • Acids: Avoid contact with strong acids to prevent the formation of the highly toxic and explosive hydrazoic acid.[4]

    • Solvents: Do not use halogenated solvents like dichloromethane (B109758) or chloroform.[1][4]

  • Energy Input: Avoid grinding, friction, shock, and rapid heating, as organic azides can be sensitive to these and may decompose explosively.[3]

  • Labeling: Clearly label all containers with the contents and associated hazards. Post a warning sign on the fume hood indicating that an azide experiment is in progress.[3]

  • Working Alone: Never work alone when handling azido compounds.[3]

B. Step-by-Step Handling Protocol

  • Preparation:

    • Ensure the fume hood is certified and functioning correctly.

    • Set up a blast shield in front of the experimental apparatus.[3][4]

    • Gather all necessary equipment, including non-metal spatulas and appropriate glassware.[2][3]

    • Don all required PPE as outlined in Table 1.

  • Weighing and Transfer:

    • Carefully weigh the required amount of this compound on a tared weigh boat using a plastic or ceramic spatula.[2][3]

    • Transfer the compound to the reaction vessel inside the fume hood.

  • Reaction and Work-up:

    • Perform all reaction steps behind the blast shield with the fume hood sash lowered.

    • Monitor the reaction carefully for any signs of instability.

    • During work-up, be cautious of concentrating the azide.

  • Decontamination:

    • Decontaminate all glassware and equipment that came into contact with the azide. Consult your institution's safety guidelines for appropriate decontamination procedures.

C. Disposal Plan

  • Waste Segregation: All waste containing this compound, including contaminated PPE, gloves, and labware, must be collected in a designated and clearly labeled hazardous waste container.[1][3][4] This waste stream must be kept separate from all other waste, especially acidic waste.[4]

  • Aqueous Waste: Never dispose of azide-containing solutions down the drain.[2] This can lead to the formation of explosive metal azides in the plumbing.[1][2]

  • Disposal Method: All azide waste must be disposed of through your institution's environmental health and safety office.[2]

III. Experimental Workflow Diagram

The following diagram illustrates the essential steps for the safe handling of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood with Blast Shield prep_ppe->prep_setup handling_weigh Weigh with Non-Metal Spatula prep_setup->handling_weigh Proceed to Handling handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_react Perform Reaction handling_transfer->handling_react cleanup_decon Decontaminate Glassware handling_react->cleanup_decon Proceed to Cleanup cleanup_segregate Segregate Azide Waste cleanup_decon->cleanup_segregate cleanup_dispose Dispose via EHS cleanup_segregate->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.